1-Iodo-8H-perfluorooctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF16I/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSMEJGAVBONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF16I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379977 | |
| Record name | 1-Iodo-8H-perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79162-64-4 | |
| Record name | 1-Iodo-8H-perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8H-Perfluorooctyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Iodo-8H-perfluorooctane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a specialized chemical intermediate. Its structure, featuring a terminal iodine atom and a single hydrogen atom on the eighth carbon of a perfluorinated chain, imparts unique chemical reactivity, making it a subject of interest in organic synthesis and materials science. The presence of the C-I bond allows for a variety of chemical transformations, while the fluorinated backbone provides properties such as thermal stability and lipophobicity.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in the tables below. It is important to note that while some physical properties have been reported, comprehensive, experimentally-derived spectral data is not available in published literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane | N/A |
| CAS Number | 79162-64-4 | [1][2][3] |
| Molecular Formula | C₈HF₁₆I | N/A |
| Molecular Weight | 527.97 g/mol | N/A |
| Boiling Point | 162-163.5 °C | [1] |
| Density | 1.975 g/cm³ | [2] |
| Flash Point | 75.2 °C | [2] |
| Refractive Index | Not Available | N/A |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3-AA | 6.5 | N/A |
| Hydrogen Bond Donor Count | 0 | N/A |
| Hydrogen Bond Acceptor Count | 16 | N/A |
| Rotatable Bond Count | 7 | N/A |
| Exact Mass | 527.88675 Da | N/A |
| Monoisotopic Mass | 527.88675 Da | N/A |
Reactivity and Potential Applications
While specific experimental protocols for this compound are scarce, its reactivity can be inferred from the general behavior of perfluoroalkyl iodides. The carbon-iodine bond is the primary site of reactivity and can participate in a variety of chemical transformations.
Free Radical Reactions: Perfluoroalkyl iodides are well-known precursors for perfluoroalkyl radicals. These radicals can be generated under thermal, photochemical, or radical initiator-induced conditions. They readily add to unsaturated systems like alkenes and alkynes, a process known as atom transfer radical addition (ATRA), to form a diverse range of fluorinated products.
Organometallic Chemistry: The C-I bond can undergo oxidative addition to low-valent transition metals, forming perfluoroalkyl-metal complexes. These complexes are valuable intermediates in cross-coupling reactions, allowing for the introduction of perfluoroalkyl chains into various organic molecules.
Potential Applications: The unique properties of this compound make it a potential building block in several areas:
-
Pharmaceuticals and Agrochemicals: The introduction of a perfluorooctyl group can significantly alter the biological activity, metabolic stability, and lipophilicity of a molecule.
-
Advanced Materials: Its high fluorine content can be exploited in the synthesis of specialized polymers, surfactants, and coatings with properties such as high thermal and chemical resistance, and low surface energy.
Experimental Protocols (General Methodology)
Detailed, validated experimental protocols for the synthesis and reactions of this compound are not available in the peer-reviewed literature. However, a general workflow for its synthesis and subsequent reactions can be proposed based on established methods for similar compounds.
General Synthetic Approach: Telomerization (Hypothetical)
A plausible, though not experimentally verified for this specific isomer, synthetic route to this compound could be the telomerization of a suitable fluoroalkene with a perfluoroalkyl iodide telogen.
Reaction: CF₃(CF₂)nI + m CH₂=CF₂ → CF₃(CF₂)n(CH₂CF₂)mI
A more specific hypothetical route could involve the free-radical addition of a shorter perfluoroalkyl iodide to a fluorinated alkene.
Experimental Procedure (General Outline):
-
Reactor Setup: A high-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves would be required.
-
Reagents: A perfluoroalkyl iodide (e.g., perfluoroethyl iodide), a fluoroalkene (e.g., vinylidene fluoride), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) would be charged into the reactor.
-
Reaction Conditions: The reactor would be heated to a temperature sufficient to initiate the decomposition of the radical initiator (typically 60-90 °C for AIBN). The reaction would be allowed to proceed for several hours under autogenous pressure.
-
Work-up and Purification: After cooling, the unreacted monomers would be vented. The crude product mixture would be washed with an appropriate aqueous solution to remove any initiator residues. The organic phase would then be dried and purified by fractional distillation under reduced pressure to isolate the desired this compound.
Characterization Workflow
The following workflow outlines the standard procedures for the characterization of a novel fluorinated compound like this compound.
Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.
Spectral Data (Predicted)
As experimental spectra are not available, the following are predictions of the key spectral features based on the structure of this compound.
-
¹H NMR: A single, complex multiplet would be expected for the single proton at the C-8 position, likely in the region of 5.5-6.5 ppm. The coupling to the adjacent fluorine atoms would result in a complex splitting pattern.
-
¹⁹F NMR: Multiple complex multiplets would be observed for the non-equivalent fluorine atoms along the carbon chain. The fluorine atoms on C-1, being adjacent to the iodine, would likely appear at a distinct chemical shift compared to the others.
-
¹³C NMR: Eight distinct signals would be expected, each showing complex splitting due to C-F coupling. The signal for C-1, bonded to iodine, would be significantly shifted to a higher field (lower ppm value).
-
IR Spectroscopy: Strong absorption bands would be expected in the region of 1100-1300 cm⁻¹ corresponding to C-F stretching vibrations. A C-H stretching vibration would be observed around 2900-3000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 528. The fragmentation pattern would likely show successive losses of CF₂ units and the loss of the iodine atom.
Signaling Pathways and Biological Activity
There is currently no information available in the scientific literature detailing the involvement of this compound in any specific signaling pathways or its biological activity. Research in this area is required to elucidate any potential interactions with biological systems.
Given the lack of specific pathway information, a diagram illustrating a general logical relationship for investigating the biological activity of a novel compound is provided below.
Caption: A logical workflow for the initial investigation of the biological effects of a novel chemical entity.
Conclusion
This compound is a fluorinated compound with potential applications in various fields of chemical synthesis. While some of its basic physical properties are documented, a significant gap exists in the publicly available scientific literature regarding its detailed spectral characteristics and specific, reproducible experimental protocols for its synthesis and reactions. Further research is warranted to fully characterize this compound and explore its potential in the development of new materials and bioactive molecules. Researchers are encouraged to perform the necessary analytical and synthetic work to fill these knowledge gaps.
References
An In-depth Technical Guide to 1-Iodo-8H-perfluorooctane (CAS 79162-64-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental and biological data for 1-Iodo-8H-perfluorooctane with CAS number 79162-64-4 is limited in publicly available scientific literature. To provide a comprehensive guide, this document includes data on the specified compound where available, supplemented with information from closely related and well-studied perfluoroalkyl iodides. This information should be used for reference, and all experimental work should be preceded by a thorough, specific safety assessment.
Executive Summary
This compound is a fluorinated organic compound characterized by a seven-carbon perfluorinated chain, a terminal iodine atom, and a single hydrogen atom at the eighth carbon position. This structure provides a unique combination of a reactive C-I bond for synthetic transformations and a partially hydrogenated terminus, distinguishing it from the more common, fully-perfluorinated analogue, perfluorooctyl iodide. This guide provides a summary of its known physicochemical properties, safety information, and potential applications in chemical synthesis, drawing parallels with related compounds to offer a broader context for its utility in research and development.
Physicochemical Properties
The unique structure of this compound (C8HF16I) influences its physical and chemical properties. Quantitative data is summarized below, with data for the closely related heptadecafluoro-1-iodooctane (C8F17I) provided for comparison.
Table 1: Physicochemical Data
| Property | This compound | Heptadecafluoro-1-iodooctane (Analogue) | Data Source |
| CAS Number | 79162-64-4 | 507-63-1 | - |
| Molecular Formula | C8HF16I[1] | C8F17I | |
| Molecular Weight | Not specified | 545.96 g/mol | - |
| Appearance | Not specified | Light red, low melting solid | [2] |
| Boiling Point | Not specified | 160 - 161 °C @ 760 mmHg | [2] |
| Melting Point | Not specified | 25 °C | [2] |
| Density | Not specified | 2.067 g/cm³ at 20 °C | [3] |
| Flash Point | Not specified | > 115 °C | [2] |
| Vapor Pressure | Not specified | 16 mbar @ 54 °C | [2] |
Structural Comparison of Perfluorooctyl Iodide Analogues
Caption: Structural differences between key perfluorooctyl iodide compounds.
Safety and Handling
Handling of fluorinated compounds requires strict adherence to safety protocols due to their potential hazards. The available safety data for this compound and its analogues indicates that they should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | GHS07 | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | GHS07 | Warning | [3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | GHS07 | Warning | [3] |
| STOT - Single Exposure | H335: May cause respiratory irritation. | GHS07 | Warning | [3] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
Experimental Protocols and Applications
General Protocol for Radical Addition to an Alkene
This protocol describes a general method where a perfluoroalkyl iodide can be added across a double bond, a common application for this class of compounds.
Objective: To synthesize a perfluoroalkylated alkane via radical addition.
Materials:
-
This compound (or other perfluoroalkyl iodide)
-
Alkene (substrate)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or triethylborane/O2)
-
Anhydrous, deoxygenated solvent (e.g., toluene, hexane, or ethyl acetate)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Reagent Preparation: Dissolve the alkene (1.0 eq) and the radical initiator (0.1 eq) in the deoxygenated solvent.
-
Initiation: Begin bubbling nitrogen/argon through the solution and heat the mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).
-
Addition: Add this compound (1.2 eq) to the reaction mixture dropwise over 30 minutes.
-
Reaction: Allow the reaction to proceed for 2-12 hours, monitoring its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired perfluoroalkylated product.
Generalized Workflow for Radical Addition
Caption: A typical experimental workflow for utilizing a perfluoroalkyl iodide.
Potential in Drug Development
The introduction of fluorine and perfluoroalkyl groups is a well-established strategy in medicinal chemistry. While there are no documented instances of this compound being used in a signaling pathway study or as a drug candidate, its potential lies in its utility as a synthetic intermediate.
Potential Roles:
-
Metabolic Blocking: The perfluorinated chain is resistant to oxidative metabolism. Attaching it to a drug candidate can block metabolic pathways at that position, increasing the drug's half-life.
-
Lipophilicity Modulation: The fluorous tag can significantly increase the lipophilicity of a molecule, which can be tuned to optimize cell membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conformational Control: The rigid and sterically demanding nature of the perfluoroalkyl chain can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding to a biological target.
Conclusion
This compound (CAS 79162-64-4) is a specialized fluorochemical with potential as a building block in organic and medicinal chemistry. While detailed characterization and application data for this specific isomer are scarce, the known chemistry of related perfluoroalkyl iodides provides a strong foundation for its potential uses. Researchers interested in this compound should proceed with caution, verifying its properties and safety information, while recognizing its potential to create novel molecules with enhanced physicochemical and biological properties for applications in materials science and drug discovery.
References
An In-depth Technical Guide to the Synthesis of 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-Iodo-8H-perfluorooctane, a valuable fluorinated intermediate in various fields of chemical research and development. This document outlines the primary synthetic pathway, including detailed experimental protocols and quantitative data, to support researchers in replicating and optimizing the production of this compound.
Introduction and Structural Elucidation
This compound is a specialized organofluorine compound with the chemical structure H(CF₂)₈I. Its IUPAC name is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane. The presence of a terminal hydrogen atom and an iodine atom on a perfluorinated carbon chain makes it a versatile building block for the synthesis of more complex fluorinated molecules. It is crucial to distinguish this compound from its isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane (F(CF₂)₆CH₂CH₂I), which has a different synthetic origin and reactivity.
Primary Synthetic Pathway
The most viable synthetic route to this compound involves a two-step process:
-
Synthesis of the precursor, 1,8-diiodoperfluorooctane (I(CF₂)₈I).
-
Selective reduction of one iodine atom of 1,8-diiodoperfluorooctane to afford the final product.
This strategy allows for the controlled introduction of the terminal hydrogen and iodine atoms.
Experimental Protocols
Synthesis of 1,8-Diiodoperfluorooctane (I(CF₂)₈I)
The synthesis of α,ω-diiodoperfluoroalkanes is typically achieved through the telomerization of tetrafluoroethylene (TFE) with a diiodo-initiator, such as 1,2-diiodotetrafluoroethane (I(CF₂)₂I).
Reaction:
I(CF₂)₂I + n CF₂=CF₂ → I(CF₂)₂₊₂ₙI
To obtain the desired C₈ chain (n=3), the reaction conditions must be carefully controlled.
Experimental Protocol:
A high-pressure autoclave reactor is charged with 1,2-diiodotetrafluoroethane. The reactor is then pressurized with tetrafluoroethylene. The reaction is initiated thermally by heating the reactor to a temperature in the range of 200-250 °C. The pressure is maintained by the continuous addition of TFE. The molar ratio of TFE to the diiodo-initiator is a critical parameter to control the chain length of the resulting telomers. After the reaction, the mixture of α,ω-diiodoperfluoroalkanes is separated by fractional distillation to isolate the desired 1,8-diiodoperfluorooctane.
| Parameter | Value |
| Starting Materials | 1,2-diiodotetrafluoroethane, Tetrafluoroethylene |
| Reaction Temperature | 200-250 °C |
| Reaction Pressure | Maintained with TFE |
| Purification Method | Fractional Distillation |
Note: The synthesis of 1,8-diiodoperfluorooctane can be hazardous due to the high pressures and temperatures involved and should only be performed by trained personnel in a suitable facility.
Selective Monoreduction of 1,8-Diiodoperfluorooctane
The key step in the synthesis of this compound is the selective reduction of one of the terminal iodine atoms of 1,8-diiodoperfluorooctane. This can be achieved using a controlled amount of a suitable reducing agent.
Reaction:
I(CF₂)₈I + [H] → H(CF₂)₈I + HI
Experimental Protocol:
To a solution of 1,8-diiodoperfluorooctane in a suitable solvent (e.g., a mixture of acetonitrile and water), a controlled amount of a reducing agent such as sodium dithionite (Na₂S₂O₄) is added portion-wise at room temperature. The reaction mixture is stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy to ensure the selective formation of the mon-reduced product and to avoid over-reduction to the corresponding 1,8-dihydroperfluorooctane. Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
| Parameter | Value |
| Starting Material | 1,8-diiodoperfluorooctane |
| Reducing Agent | Sodium dithionite (Na₂S₂O₄) |
| Solvent | Acetonitrile/Water |
| Reaction Temperature | Room Temperature |
| Monitoring | Gas Chromatography (GC), ¹⁹F NMR |
| Purification Method | Vacuum Distillation or Column Chromatography |
Visualization of the Synthetic Pathway
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The key steps involve the preparation of the 1,8-diiodoperfluorooctane precursor via telomerization, followed by a selective monoreduction. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important fluorinated compound. Further optimization of reaction parameters may be necessary to achieve desired yields and purity for specific applications.
Spectroscopic Analysis of 1-Iodo-8H-perfluorooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-8H-perfluorooctane, a fluorinated organic compound of interest in various research and development applications. Due to the limited availability of public spectroscopic data for this compound (CAS 79162-64-4), this document presents representative data from its close structural isomer, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4), which is expected to exhibit very similar spectroscopic characteristics.[1][2]
Data Presentation
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the representative compound, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.25 | Triplet | 2H | -CH₂-I |
| 2.50 | Triplet of Triplets | 2H | -CF₂-CH₂- |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 105-125 (multiplets) | -CF₂- groups |
| 33 (triplet) | -CF₂-CH₂- |
| -5 | -CH₂-I |
¹⁹F NMR Data
| Chemical Shift (ppm) | Assignment |
| -81.1 | -CF₃ |
| -114.5 | -CF₂-CH₂- |
| -122.0 to -126.5 | -(CF₂)₅- |
Note: NMR data is sourced from publicly available databases and may vary depending on the solvent and experimental conditions.[1]
Infrared (IR) Spectroscopy
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H Stretching |
| 1470 | Medium | C-H Scissoring |
| 1380 | Medium | C-H Methyl Rock |
| 1200-1000 | Strong | C-F Stretching |
| 730 | Medium-Weak | C-I Stretching |
Note: IR data is based on typical absorption regions for the functional groups present.[3]
Experimental Protocols
The acquisition of high-quality spectroscopic data for fluorinated compounds such as this compound requires specific experimental considerations.
NMR Spectroscopy of Fluorinated Compounds
A standard protocol for acquiring NMR spectra of fluorinated compounds involves a series of one- and two-dimensional experiments.[4]
-
Sample Preparation : The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹⁹F NMR : A standard one-dimensional ¹⁹F NMR spectrum is acquired. Due to the large chemical shift range of ¹⁹F, a wide spectral window is necessary.[5][6] Both proton-coupled and decoupled spectra can be informative.
-
¹H NMR : A standard one-dimensional ¹H NMR spectrum is acquired.
-
¹³C NMR : A standard one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling.
-
2D Correlation Spectroscopy : To establish connectivity, heteronuclear correlation experiments such as ¹H-¹⁹F HETCOR or HMBC can be performed to correlate proton and fluorine signals.[7] Similarly, ¹H-¹³C HSQC and HMBC experiments are used to assign carbon signals.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples like this compound, the spectrum can be obtained "neat" by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8] Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest. For solid samples, a KBr disk or an Attenuated Total Reflectance (ATR) accessory can be used.[9]
-
Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the pure solvent) is recorded and subtracted from the sample spectrum.
Mandatory Visualization
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biophysics.org [biophysics.org]
- 7. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 8. webassign.net [webassign.net]
- 9. amherst.edu [amherst.edu]
Core Physical Properties of 8H-Perfluorooctyl Iodide
An In-depth Technical Guide to the Physical Properties of 8H-Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 8H-perfluorooctyl iodide (CAS 79162-64-4). Due to the limited availability of specific experimental data for this particular isomer, this guide also includes data for related perfluorooctyl iodide isomers to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are outlined to assist in further investigation of this compound.
Experimental data on the physical properties of 8H-perfluorooctyl iodide are not extensively reported in publicly available literature. However, its molecular formula and molecular weight have been determined.
| Property | Value | Reference |
| CAS Number | 79162-64-4 | [1][2] |
| Molecular Formula | C8HF16I | [1][2] |
| Molecular Weight | 527.98 g/mol | [1] |
Physical Properties of Related Perfluorooctyl Iodide Isomers
For comparative analysis, the physical properties of two common isomers, perfluorooctyl iodide and 1H,1H,2H,2H-perfluorooctyl iodide, are presented below. These compounds have been more thoroughly characterized and can provide researchers with an estimate of the expected properties for 8H-perfluorooctyl iodide.
| Property | Perfluorooctyl Iodide (CAS 507-63-1) | 1H,1H,2H,2H-Perfluorooctyl Iodide (CAS 2043-57-4) |
| Molecular Formula | C8F17I | C8H4F13I |
| Molecular Weight | 545.96 g/mol [3] | 474.00 g/mol [4] |
| Boiling Point | 160-161 °C[5] | 92 °C at 45 mmHg[4][6] |
| Melting Point | 20.8 °C[5] | Not available |
| Density | 2.067 g/mL at 20 °C | 1.934 g/mL at 25 °C[4][6] |
| Refractive Index | n20/D 1.329 | n20/D 1.359[4][6] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of 8H-perfluorooctyl iodide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Sample of 8H-perfluorooctyl iodide
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated, causing a slow and steady stream of bubbles to emerge from the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Melting Point
For compounds that are solid at room temperature, the melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Sample of 8H-perfluorooctyl iodide (if solid)
Procedure:
-
A small, finely powdered sample of the solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute).
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.
Determination of Density
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.
-
All measurements should be performed at a constant, recorded temperature.
-
The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a characteristic property.
Apparatus:
-
Abbe refractometer
-
Constant temperature circulating bath
-
Light source (typically a sodium lamp, 589 nm)
-
Sample of 8H-perfluorooctyl iodide
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the temperature is allowed to stabilize, maintained by the circulating bath.
-
The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of 8H-perfluorooctyl iodide.
Caption: Workflow for the Physical Characterization of 8H-perfluorooctyl iodide.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H,1H,2H,2H-パーフルオロオクチルヨージド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1H,1H,2H,2H-Perfluorooctyl iodide | 2043-57-4 [chemicalbook.com]
In-Depth Technical Guide to the Safety and Handling of 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 1-Iodo-8H-perfluorooctane (CAS No. 79162-64-4). The information is intended to support laboratory safety procedures and risk assessments in research and development settings.
Chemical Identification and Properties
This compound is a halogenated organic compound. Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Reference |
| CAS Number | 79162-64-4 | [1][2][3] |
| Molecular Formula | C8HF16I | [1] |
| Molecular Weight | 527.97 g/mol | [4] |
| Physical Form | Liquid | |
| Purity | 97% - 99% | [1] |
| Storage Temperature | Ambient |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Signal Word: Warning
Hazard Pictograms:
Safe Handling and Storage
Proper handling and storage of this compound are crucial to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves. |
| Skin and Body Protection | Protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |
Engineering Controls
To minimize inhalation exposure, work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6]
Storage Requirements
Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed when not in use.[5][6]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, seek medical attention.[6] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6] |
Fire-Fighting Measures
In the event of a fire involving this compound, use the following measures:
-
Suitable Extinguishing Media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[6]
-
Specific Hazards: Thermal decomposition may produce hazardous substances including carbon oxides, hydrogen fluoride, and hydrogen iodide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][7][8]
Stability and Reactivity
-
Reactivity: This material is not expected to be reactive under normal conditions of use.
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.[8]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, hydrogen fluoride, and hydrogen iodide.[6]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5][7] Do not allow the substance to enter drains or the environment.
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key safety and handling workflows.
References
- 1. This compound, CasNo.79162-64-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. This compound | 79162-64-4 [sigmaaldrich.com]
- 3. 含氟化合物,CAS#:79162-64-4,this compound,this compound [chemfish.com]
- 4. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Solubility of 1-Iodo-8H-perfluorooctane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-iodo-8H-perfluorooctane. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing qualitative data for structurally similar compounds, a generalized experimental protocol for determining solubility, and a theoretical framework for understanding the solubility of fluorinated compounds.
Introduction to this compound
This compound is a fluorinated organic compound with the chemical formula C₈HF₁₆I. Its structure consists of a C8 carbon chain where most of the hydrogen atoms are replaced by fluorine, with a terminal iodine atom and a single hydrogen atom at the 8th position. This high degree of fluorination imparts unique physicochemical properties, including high density, chemical inertness, and distinct solubility behavior compared to its hydrocarbon analogs. Understanding its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reagent, intermediate, or building block.
Qualitative Solubility of Structurally Similar Perfluoroalkyl Iodides
| Compound Name | CAS Number | Solvent | Reported Solubility | Source |
| Perfluorooctyl iodide | 507-63-1 | Water | Fully miscible | Safety Data Sheet |
| Perfluorooctyl iodide | 507-63-1 | Water | Insoluble | Thermo Scientific Acros |
| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | 2043-57-4 | - | No information available | Fisher Scientific SDS |
| Perfluorohexyl iodide | 355-43-1 | Water | Insoluble | Fisher Scientific SDS |
| 1-Iodo-8-(heptafluoroisopropoxy)perfluorooctane | 25080-19-7 | - | No data available | Safety Data Sheet |
Note: The conflicting reports on the water solubility of Perfluorooctyl iodide underscore the importance of consulting multiple sources and conducting empirical testing. Generally, highly fluorinated compounds exhibit low miscibility with both aqueous and hydrocarbon-based solvents, a property often referred to as being both hydrophobic and lipophobic.
Experimental Protocol for Solubility Determination
To address the lack of specific data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in their solvents of interest. The following is a generalized method for determining the solubility of a liquid or solid compound in an organic solvent at a given temperature.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, dichloromethane, etc.)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps or other sealable containers
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or ¹H NMR with an internal standard)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a suitable analytical method (e.g., GC-MS, HPLC-UV).
-
Construct a calibration curve from the standards and determine the concentration of this compound in the saturated solution.
-
-
Data Presentation:
-
Express the solubility in standard units such as grams per liter (g/L), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General experimental workflow for determining the solubility of a compound in an organic solvent.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides a framework for researchers to approach this challenge. By leveraging qualitative data from analogous compounds and implementing a robust experimental protocol, scientists and drug development professionals can systematically determine the solubility of this compound in solvents relevant to their specific applications. The unique properties of highly fluorinated compounds suggest that their solubility behavior will not always align with that of traditional organic molecules, making empirical determination a critical step in research and development.
Commercial Suppliers and Technical Data for 1-Iodo-8H-perfluorooctane
Physicochemical Properties
1-Iodo-8H-perfluorooctane, also known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane, is a fluorinated organic compound. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 79162-64-4 | [1] |
| Molecular Formula | C8HF16I | [1] |
| Molecular Weight | 527.97 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% |
Commercial Supplier Overview
The following table details the commercial availability of this compound from various suppliers. This information is intended to streamline the procurement process for research and development activities.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | This compound | 79162-64-4 | - | Inquiry required |
| Sigma-Aldrich (Fluorochem) | This compound | 79162-64-4 | 97% | 1g, 5g |
| Fluorochem | This compound | 79162-64-4 | 97% | 1g, 5g |
| Oakwood Products, Inc. | This compound | 79162-64-4 | - | Inquiry required |
Experimental Protocols
A comprehensive search of scientific literature and supplier technical documentation did not yield detailed experimental protocols for the use of this compound. While its application in proteomics research is mentioned by some suppliers, specific methodologies for its use as a perfluoroalkylating agent or in other experimental contexts are not publicly available.[1] Researchers are advised to consult with the suppliers' technical service departments for any available application notes or guidance.
Signaling Pathways
There is currently no information available in peer-reviewed literature or public databases to suggest a direct role for this compound in specific biological signaling pathways.
Logical Relationships of this compound
The following diagram illustrates the key identifiers and commercial sources for this compound.
Caption: Relationship between this compound, its identifiers, and suppliers.
References
Technical Guide: Reaction Mechanisms of Perfluoroalkylation with 1-Iodo-8H-perfluorooctane
Introduction
The introduction of perfluoroalkyl (R_f) moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the R_f group—high electronegativity, lipophilicity, and metabolic stability—can profoundly enhance the pharmacological profile of drug candidates. 1-Iodo-8H-perfluorooctane (I-(CF₂)₇-CHF₂) is a versatile reagent for perfluoroalkylation, distinguished by two reactive sites: the labile carbon-iodine (C-I) bond and the terminal C-H bond.[1] This guide provides an in-depth analysis of the primary reaction mechanisms through which this reagent participates in perfluoroalkylation, focusing on radical-mediated pathways initiated at the C-I bond and transition-metal-catalyzed reactions involving activation of the C-H bond.
Primary Mechanism: Radical-Mediated Perfluoroalkylation via C-I Bond Cleavage
The most prevalent pathway for perfluoroalkylation using this compound involves the homolytic cleavage of the weak C-I bond to generate a highly reactive perfluoroalkyl radical (•CF₂(CF₂)₆CHF₂). This radical can then engage with a variety of organic substrates. The generation of this radical intermediate is typically achieved through photoredox catalysis, forming the basis of many modern synthetic methods.[2]
The Photocatalytic Reductive Quenching Cycle
Visible-light photoredox catalysis provides a mild and efficient means to generate perfluoroalkyl radicals via a single-electron transfer (SET) mechanism.[3][4][5] A common pathway is the reductive quenching cycle, illustrated below.
-
Photoexcitation: A photocatalyst (PC), such as an Iridium(III) or Ruthenium(II) complex, absorbs a photon of visible light to reach an excited state (PC*), which is both a stronger oxidant and a stronger reductant than its ground state.[2]
-
Reductive Quenching: The excited photocatalyst (PC*) is reduced by a sacrificial electron donor (D), generating a highly reducing species (PC⁻) and the oxidized donor (D⁺).
-
Single-Electron Transfer (SET): The reduced photocatalyst (PC⁻) transfers an electron to the this compound. This forms a transient radical anion which rapidly fragments, cleaving the C-I bond to produce the desired perfluoroalkyl radical (R_f•) and an iodide anion (I⁻).[4]
-
Catalyst Regeneration: The original ground-state photocatalyst (PC) is regenerated, completing the catalytic cycle.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
1-Iodo-8H-perfluorooctane is a significant compound in synthetic chemistry, often utilized as an intermediate in the preparation of various fluorinated molecules. A thorough understanding of its thermal stability and degradation profile is paramount for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from analogous perfluoroalkyl iodides and other per- and polyfluoroalkyl substances (PFAS) to predict its thermal stability and degradation pathways. Detailed experimental protocols for thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are provided to enable researchers to perform their own analyses.
Introduction
Perfluoroalkyl iodides (PFAIs) are a class of organofluorine compounds characterized by a perfluorinated carbon chain and a terminal iodine atom. These compounds are valuable in a variety of chemical syntheses, including the formation of fluorotelomer alcohols and other complex fluorinated molecules. The thermal stability of PFAIs is a critical parameter that dictates their utility in high-temperature reactions and their persistence in various environments. This guide focuses on this compound, providing a detailed examination of its expected thermal stability and the mechanisms of its degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8HF16I |
| Molecular Weight | 527.97 g/mol |
| Appearance | Expected to be a liquid |
| Boiling Point | Not available |
| Density | Not available |
Predicted Thermal Stability and Degradation
The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within the perfluorinated chain.[1][2][3][4] This suggests that the primary step in the thermal degradation of this compound is the homolytic cleavage of the C-I bond.
Table 2: Representative Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~57.6 |
| C-C (in fluoroalkanes) | ~80 |
| C-F | ~115 |
Source: Values are approximate and can vary depending on the specific molecular structure.[1][4]
Predicted Degradation Pathway
The thermal degradation of this compound is anticipated to proceed via a free-radical mechanism initiated by the cleavage of the C-I bond.
Caption: Predicted initial steps in the thermal degradation of this compound.
Upon heating, the C-I bond is expected to break, forming a perfluorooctyl radical and an iodine radical. The highly reactive perfluorooctyl radical can then undergo further reactions, including:
-
β-scission: Elimination of a fluorine radical to form a perfluoroalkene.
-
C-C bond cleavage: Fragmentation of the perfluorinated backbone to produce smaller perfluoroalkyl radicals.[5][6]
-
Recombination: Combination of radicals to form a variety of larger and smaller perfluorinated compounds.
The final degradation products are likely to be a complex mixture of smaller perfluoroalkanes, perfluoroalkenes, and potentially aromatic compounds, along with iodine (I2), hydrogen iodide (HI), and hydrogen fluoride (HF). The presence of the hydrogen atom at the 8-position may also lead to the formation of hydrofluorocarbons.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation products of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis will determine the onset temperature of decomposition and the overall mass loss profile.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Ceramic or platinum TGA pans
-
This compound sample
-
Inert gas (e.g., Nitrogen or Argon) of high purity
Procedure:
-
Tare a clean TGA pan.
-
Accurately weigh 5-10 mg of the this compound sample into the pan.
-
Place the pan into the TGA furnace.
-
Purge the furnace with the inert gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Program the TGA instrument to heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C at a heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile degradation products formed during the thermal decomposition of a material.
Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Materials and Equipment:
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Pyrolysis tubes
-
This compound sample
-
Helium carrier gas of high purity
Procedure:
-
Place a small, accurately weighed amount of the this compound sample (typically in the microgram range) into a pyrolysis tube.
-
Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC-MS system.
-
Set the pyrolysis temperature. It is recommended to perform experiments at several different temperatures (e.g., 300 °C, 400 °C, 500 °C) to observe the evolution of degradation products with temperature.
-
Initiate the pyrolysis, which rapidly heats the sample to the set temperature for a short period (e.g., 20-30 seconds).
-
The volatile and semi-volatile degradation products are swept by the helium carrier gas into the GC column for separation.
-
The separated compounds are then introduced into the mass spectrometer for detection and identification.
-
Analyze the resulting chromatogram and mass spectra to identify the degradation products. Comparison with a mass spectral library (e.g., NIST) is essential for confident identification.
Anticipated Results and Data Presentation
Based on the analysis of similar compounds, the following tables summarize the expected quantitative data from TGA and the potential degradation products identifiable by Py-GC-MS.
Table 3: Anticipated TGA Data for this compound
| Parameter | Expected Value Range |
| Onset Decomposition Temperature (Tonset) | 250 - 350 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C |
| Residual Mass at 600 °C | < 5% |
Note: These values are estimates based on the thermal stability of other perfluoroalkyl iodides and may vary depending on experimental conditions.
Table 4: Potential Thermal Degradation Products of this compound
| Compound Class | Specific Examples |
| Perfluoroalkanes | Perfluoromethane (CF4), Perfluoroethane (C2F6), Perfluoroheptane (C7F16) |
| Perfluoroalkenes | Tetrafluoroethylene (C2F4), Hexafluoropropylene (C3F6), Perfluorooctene (C8F16) |
| Hydrofluorocarbons | Various partially fluorinated alkanes and alkenes |
| Inorganic Gases | Hydrogen Iodide (HI), Hydrogen Fluoride (HF), Iodine (I2) |
Conclusion
This technical guide provides a foundational understanding of the expected thermal stability and degradation of this compound. The primary degradation pathway is predicted to be initiated by the cleavage of the weak C-I bond, followed by a cascade of free-radical reactions leading to the formation of a complex mixture of smaller fluorinated compounds. The detailed experimental protocols for TGA and Py-GC-MS offer a clear roadmap for researchers to obtain specific data for this compound. A thorough characterization of the thermal properties of this compound is crucial for ensuring its safe and effective use in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. Common Bond Energies (D [wiredchemist.com]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Purity Specifications of 1-Iodo-8H-perfluorooctane
This technical guide provides an in-depth analysis of the purity specifications for 1-Iodo-8H-perfluorooctane, a crucial fluorinated intermediate in the synthesis of various specialty chemicals, including surfactants and polymers. Aimed at researchers, scientists, and professionals in drug development, this document outlines typical purity levels, potential impurities, and detailed analytical methodologies for quality assessment.
Purity Specifications
The purity of this compound is a critical parameter that dictates its suitability for various applications. Commercial grades of this compound typically exhibit a high degree of purity, with the primary component being the linear isomer. However, trace amounts of impurities stemming from the manufacturing process may be present.
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Typical Value | Analytical Method |
| Assay (Purity) | ≥ 97.0% | 97.00% | Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) |
| Isomeric Purity | Report Ratio | Predominantly linear isomer | GC-MS, NMR Spectroscopy |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹⁹F NMR, Mass Spectrometry |
Synthesis and Potential Impurities
The primary industrial route for the synthesis of this compound and other perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (TFE).[1][2] This process involves the reaction of a telogen (a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide) with a taxogen (TFE) to produce a mixture of longer-chain perfluoroalkyl iodides. The desired this compound is then isolated through fractional distillation.
Given this synthetic pathway, several process-related impurities may be present in the final product:
-
Homologous Perfluoroalkyl Iodides: The telomerization process yields a distribution of perfluoroalkyl iodides with varying chain lengths (e.g., C6, C10).
-
Branched Isomers: Although the reaction favors the formation of linear chains, branched isomers can also be formed.
-
Unreacted Starting Materials: Trace amounts of the telogen and residual TFE may remain.
-
Byproducts of Side Reactions: Other minor impurities may arise from side reactions occurring during the high-temperature telomerization process.
dot
References
Methodological & Application
Application Notes and Protocols: 1-Iodo-8H-perfluorooctane in Perfluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Iodo-8H-perfluorooctane as a reagent in perfluoroalkylation reactions. The introduction of perfluoroalkyl chains into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. This compound serves as a versatile source of the 8H-perfluorooctyl group in a variety of chemical transformations.
Chemical Profile: this compound
| Property | Value |
| Molecular Formula | C8HF16I[1] |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane[1] |
| CAS Number | 79162-64-4[1] |
| Molecular Weight | 527.97 g/mol [1] |
| Appearance | Not specified in search results, but typically a liquid or low-melting solid. |
Key Applications in Perfluoroalkylation
This compound is a valuable reagent for introducing the C8F16H moiety onto a variety of substrates. Common applications include the perfluoroalkylation of arenes, heteroarenes, alkenes, and alkynes. These reactions can be initiated through several methods, including radical, metal-catalyzed, and photochemical pathways.
Radical Perfluoroalkylation of Alkenes and Alkynes
The addition of perfluoroalkyl iodides across carbon-carbon multiple bonds is a well-established method for the synthesis of functionalized perfluoroalkylated compounds. These reactions typically proceed via a radical chain mechanism.
General Reaction Scheme:
Caption: Radical chain mechanism for the addition of perfluoroalkyl iodides to alkenes.
Experimental Protocol: Thermal Initiation for Perfluoroalkylation of Alkenes
This protocol is a general procedure for the thermally initiated radical addition of perfluoroalkyl iodides to alkenes in an aqueous medium.[2]
Materials:
-
Alkene (e.g., 1-octene)
-
This compound
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) as a radical initiator
-
Bidistilled water
Procedure:
-
To a reaction vessel, add the alkene (1.0 eq.), this compound (1.7 eq.), and ACCN (0.3 eq.).
-
Add bidistilled water to the reaction mixture.
-
Stir the mixture vigorously and heat to 70 °C.
-
Monitor the reaction progress by GC-MS or TLC. Reaction times may be longer for alkynes compared to alkenes.[2]
-
Upon completion, cool the reaction to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Data (using nonafluoroiodobutane and tridecafluoroiodohexane): [2]
| Substrate | Perfluoroalkyl Iodide | Product | Yield (%) |
| 1-Dodecene | C4F9I | 1-Iodo-2-(nonafluorobutyl)dodecane | 98 |
| 1-Octene | C4F9I | 1-Iodo-2-(nonafluorobutyl)octane | 95 |
| Phenylacetylene | C4F9I | (E)-1-Iodo-2-phenyl-1-(nonafluorobutyl)ethene | 85 |
| 1-Hexyne | C6F13I | (E)-1-Iodo-1-(tridecafluorohexyl)hex-1-ene | 82 |
Metal-Catalyzed Perfluoroalkylation of Arenes and Heteroarenes
Transition metal catalysis provides an efficient means for the C-H perfluoroalkylation of aromatic and heteroaromatic compounds. Iron-catalyzed electrochemical methods have been shown to be effective.[3]
General Reaction Scheme:
Caption: Proposed mechanism for iron-catalyzed electrochemical C-H perfluoroalkylation.
Experimental Protocol: Iron-Catalyzed Electrochemical C-H Perfluoroalkylation
This protocol describes a general method for the iron-catalyzed electrochemical perfluoroalkylation of arenes.[3]
Materials:
-
Aromatic substrate (e.g., benzene)
-
This compound
-
[(bpy)FeCl3] or [(bpy)FeCl2] as a catalyst precursor
-
Dimethylformamide (DMF) as solvent
-
Electrochemical setup (potentiostat, electrodes)
Procedure:
-
In an electrochemical cell, dissolve the aromatic substrate (in excess if it is also the solvent, otherwise 1.0 eq.), this compound (1.0 eq.), and the iron catalyst (10 mol%).
-
Use DMF as the solvent.
-
Apply a constant potential of -1.0 V vs. Ag/AgCl.
-
Conduct the electrolysis at room temperature.
-
Monitor the reaction by analyzing aliquots of the reaction mixture.
-
After completion, work up the reaction mixture by quenching with water and extracting with an organic solvent.
-
Purify the product by standard chromatographic techniques.
Representative Data (using C6F13I): [3]
| Substrate | Product | Yield (%) |
| Benzene | C6H5-C6F13 | 85 |
| Toluene | CH3-C6H4-C6F13 | 78 |
| Anisole | CH3O-C6H4-C6F13 | 75 |
| Pyridine | C5H4N-C6F13 | 65 |
Photochemical Perfluoroalkylation
Visible-light-mediated perfluoroalkylation has emerged as a mild and efficient method. These reactions can often be performed at room temperature without the need for strong oxidants or reductants.
General Workflow:
Caption: General workflow for a photochemical perfluoroalkylation reaction.
Experimental Protocol: Photochemical Perfluoroalkylation of Heteroarenes
This protocol is a general representation of a photochemical perfluoroalkylation reaction.[4]
Materials:
-
Heteroaromatic substrate
-
This compound
-
Pyridine N-oxide derivative (as an activator)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (MeCN) as solvent
-
Visible light source (e.g., blue LED strips)
Procedure:
-
In a reaction vessel, dissolve the heteroaromatic substrate (1.0 eq.) and the pyridine N-oxide derivative (2.0 eq.) in MeCN.
-
Add trifluoroacetic anhydride (2.1 eq.) to the solution.
-
Add this compound (1.5 eq.).
-
Irradiate the reaction mixture with a visible light source at room temperature for 3-12 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, quench the reaction and perform a suitable workup, which may involve partitioning between an aqueous layer and an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Representative Data (using CF3I): [4]
| Substrate | Product Yield (%) |
| 1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate | 63 |
| Caffeine | 80 |
| N-Phenylpyrrole | 75 |
Conclusion
This compound is a key building block for the synthesis of complex molecules with tailored properties. The protocols and data presented here, derived from analogous perfluoroalkyl iodides, provide a strong starting point for researchers and drug development professionals to design and execute novel perfluoroalkylation reactions. The choice of reaction conditions—thermal, metal-catalyzed, or photochemical—will depend on the specific substrate and desired outcome. Further optimization for each specific application is recommended.
References
- 1. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Copper-Catalyzed Arylation with 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of perfluoroalkyl chains into aromatic systems is a pivotal strategy in medicinal chemistry and materials science, often enhancing properties such as metabolic stability, lipophilicity, and bioavailability. This document provides a detailed protocol for the copper-catalyzed arylation of long-chain perfluoroalkyl iodides, specifically focusing on 1-iodo-8H-perfluorooctane, with various aryl iodides. While the "8H" designation is atypical for a standard perfluorooctyl iodide, this protocol is based on established methods for the arylation of 1H-perfluoroalkanes, which are readily available and serve as a reliable proxy for this transformation.[1][2][3][4][5]
The described method employs a copper(I) chloride catalyst in conjunction with a phenanthroline ligand, a zinc-based reagent for transmetalation, and an N,N'-dimethylpropyleneurea (DMPU) solvent system.[1][2][4][5] This protocol has been demonstrated to be effective for a range of aryl iodides, including those with electron-donating and electron-withdrawing groups, as well as various heterocyclic systems.
Reaction Principle
The copper-catalyzed arylation of 1H-perfluoroalkanes is proposed to proceed through a catalytic cycle involving the formation of a perfluoroalkyl-copper intermediate. The reaction is initiated by the deprotonation of the 1H-perfluoroalkane by a strong base, followed by transmetalation with a zinc reagent and then to the copper catalyst. The resulting perfluoroalkyl-copper species then undergoes cross-coupling with the aryl iodide to furnish the desired arylated perfluoroalkane product. The use of a phenanthroline ligand is believed to stabilize the perfluoroalkyl copper intermediate, thereby facilitating the cross-coupling process.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the copper-catalyzed arylation of 1H-perfluorooctane with an aryl iodide.
Materials:
-
1H-Perfluorooctane (or this compound as a starting point for in-situ generation if applicable)
-
Aryl iodide
-
Copper(I) chloride (CuCl)
-
1,10-Phenanthroline
-
2,2,6,6-Tetramethylpiperidide zinc chloride lithium chloride complex (TMP₂Zn·2LiCl) or prepared in situ from 2,2,6,6-tetramethylpiperidine and n-butyllithium followed by addition of ZnCl₂.
-
N,N'-Dimethylpropyleneurea (DMPU), anhydrous
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating plate
-
Syringes and needles for transfer of anhydrous reagents
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add copper(I) chloride (0.05 mmol, 1.0 equiv) and 1,10-phenanthroline (0.1 mmol, 2.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition:
-
Add the aryl iodide (1.5 mmol, 3.0 equiv).
-
Add 1H-perfluorooctane (0.5 mmol, 1.0 equiv).
-
Add anhydrous DMPU (1.0 mL).
-
-
Base Addition: To the stirred mixture, add a solution of TMP₂Zn (0.5 mmol, 1.0 equiv) in anhydrous toluene at room temperature.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.[1][2][4]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots taken from the reaction mixture.
-
Work-up:
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the addition of 1 M hydrochloric acid (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylated perfluorooctane product.
Data Presentation
The following table summarizes representative yields for the copper-catalyzed arylation of 1H-perfluoroalkanes with various aryl iodides, based on literature data. This provides an expected range of outcomes for similar reactions with 1H-perfluorooctane.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-(Perfluorooctyl)anisole | 85 |
| 2 | 1-Iodo-4-nitrobenzene | 1-Nitro-4-(perfluorooctyl)benzene | 78 |
| 3 | 2-Iodopyridine | 2-(Perfluorooctyl)pyridine | 90 |
| 4 | 3-Iodotoluene | 3-(Perfluorooctyl)toluene | 82 |
| 5 | Ethyl 4-iodobenzoate | Ethyl 4-(perfluorooctyl)benzoate | 88 |
Yields are based on analogous reactions with shorter-chain 1H-perfluoroalkanes as reported in the literature and are intended to be representative.
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the copper-catalyzed arylation.
Proposed Catalytic Cycle Diagram:
Caption: Proposed catalytic cycle for the arylation reaction.
References
Application of 1-Iodo-8H-perfluorooctane in Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-8H-perfluorooctane is a halogenated alkane that has garnered significant interest in the field of surface science for its ability to form ultrathin, highly ordered, and robust self-assembled monolayers (SAMs). These SAMs dramatically alter the surface properties of various substrates, most notably imparting a very low surface energy, leading to pronounced hydrophobicity and oleophobicity. The formation of these monolayers is primarily driven by the interaction between the iodine headgroup of the molecule and the substrate surface, a process that can be guided by halogen bonding. This unique characteristic makes this compound a valuable tool for researchers in materials science, microfluidics, biosensing, and drug delivery, where precise control over surface wettability and bio-adhesion is critical.
The perfluorinated tail of the molecule orients away from the surface, creating a densely packed, low-energy interface. This application note provides detailed protocols for the deposition of this compound SAMs on silica-based substrates and summarizes the key quantitative data characterizing these modified surfaces.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with surfaces modified with iodo-perfluorinated alkanes, including this compound (referred to as I-PFC8 in some literature).
| Parameter | Value | Substrate | Measurement Technique | Reference |
| Monolayer Thickness | 1.2 nm (for I-PFC12) | Silicon Wafers | Not Specified | [1] |
| Surface Energy | 4.3 mN/m (for I-PFC12) | Silicon Wafers | Contact Angle Goniometry | [1] |
| Work Function Change | Increases from 3.6 V to 4.4 eV (for I-PFC12) | Silicon Wafers | Not Specified | [1] |
| Analyte | Contact Angle | Modified Surface | Unmodified Surface | Reference |
| Hexadecane | 67° | I-PFC8 on Silicon | 17 ± 2° |
Experimental Protocols
Detailed methodologies for the formation of this compound self-assembled monolayers on silica or silicon wafer substrates are provided below.
Protocol 1: Surface Modification by Solution Immersion
This protocol describes the formation of a dense SAM by immersing the substrate in a solution of this compound.
Materials:
-
This compound (I-PFC8)
-
Anhydrous solvent (e.g., perfluorodecalin or a suitable fluorinated solvent)
-
Silicon wafers or silica-coated substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water (DI water)
-
Nitrogen gas stream
-
Glass or Teflon beakers
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon/silica substrates in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 50 mM solution of this compound in the chosen anhydrous solvent.
-
-
Monolayer Formation:
-
Immerse the cleaned and dried substrates in the this compound solution.
-
Leave the substrates immersed for 15-17 hours at room temperature to ensure the formation of a complete and well-ordered monolayer.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Protocol 2: Surface Modification by Drop-Casting
This method offers a faster alternative to solution immersion for forming the SAM.
Materials:
-
This compound (I-PFC8)
-
Anhydrous solvent (e.g., perfluorodecalin or a suitable fluorinated solvent)
-
Silicon wafers or silica-coated substrates
-
Piranha solution
-
Deionized water (DI water)
-
Nitrogen gas stream
-
Micropipette
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1.
-
-
Solution Preparation:
-
Prepare a 10 mM solution of this compound in the chosen anhydrous solvent.
-
-
Monolayer Formation by Drop-Casting:
-
Place the cleaned and dried substrate on a level surface.
-
Using a micropipette, apply a small droplet (e.g., 5 µL) of the this compound solution onto the substrate surface.
-
Allow the solvent to evaporate completely.
-
Repeat the drop-casting process for a total of 5-7 cycles to achieve maximum surface coverage.
-
-
Post-Deposition Rinsing and Drying:
-
Rinse the substrates thoroughly with the pure solvent.
-
Dry the substrates under a stream of nitrogen gas.
-
Visualizations
Experimental Workflow for Surface Modification
The following diagram illustrates the general workflow for modifying a silica surface with this compound.
References
Application Notes and Protocols for the Synthesis of Fluorinated Monosaccharides using 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fluorinated monosaccharides utilizing 1-Iodo-8H-perfluorooctane. The introduction of fluorinated moieties into monosaccharides is a pivotal strategy in medicinal chemistry and drug development, often leading to compounds with enhanced metabolic stability, bioavailability, and unique biological activities. The protocols described herein focus on a visible-light-mediated photocatalytic approach, offering a mild and efficient route to novel perfluoroalkylated carbohydrate derivatives.
Introduction
Fluorinated monosaccharides are of significant interest in the development of therapeutics and probes for chemical biology. The incorporation of fluorine atoms or fluoroalkyl groups can profoundly alter the physicochemical properties of parent molecules. Specifically, the introduction of a perfluoroalkyl chain, such as the one derived from this compound, can dramatically increase lipophilicity, which may enhance membrane permeability and protein-ligand interactions.
Recent advancements in synthetic organic chemistry have enabled the direct introduction of perfluoroalkyl chains onto carbohydrate scaffolds under mild conditions. One such cutting-edge method is the visible-light-induced photocatalytic radical addition of perfluoroalkyl iodides to protected monosaccharide precursors, such as glycals. This approach avoids the use of harsh reagents and provides a high degree of control over the reaction's regio- and stereoselectivity.
General Reaction Scheme
The synthesis of 2-deoxy-2-(perfluorooctyl)monosaccharides can be achieved via a photocatalyzed radical addition of this compound to a protected glycal. The general transformation is depicted below:
Caption: General reaction for photocatalytic perfluoroalkylation.
Experimental Protocols
The following protocols are based on the methodologies developed by Uhrig, Postigo, and coworkers for the photocatalyzed reductive fluoroalkylation of 2-acetoxyglycals. While the original research utilized various perfluoroalkyl iodides, the protocol is adapted here for this compound.
Materials and Equipment
-
Reactants:
-
Protected glycal (e.g., 3,4,6-Tri-O-acetyl-D-glucal)
-
This compound (C8HF16I)
-
Photocatalyst: Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)3]) or similar iridium-based photocatalyst
-
Base: Cesium carbonate (Cs2CO3)
-
Solvent: Acetonitrile (CH3CN), anhydrous
-
-
Equipment:
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Source of visible light (e.g., Blue LED strip, 450 nm)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Protocol for the Synthesis of a 2-Deoxy-2-(perfluorooctyl)glucopyranoside Derivative
This protocol describes the synthesis of a 2-deoxy-2-(perfluorooctyl)glucopyranoside derivative from 3,4,6-Tri-O-acetyl-D-glucal.
1. Reaction Setup:
-
To a Schlenk tube, add the protected glycal (e.g., 3,4,6-Tri-O-acetyl-D-glucal, 1.0 equiv), this compound (1.5 equiv), the iridium photocatalyst (1-2 mol%), and cesium carbonate (2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous acetonitrile via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the glycal).
2. Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Irradiate the reaction vessel with a blue LED light source (e.g., a 5W blue LED lamp placed approximately 5-10 cm from the vessel).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting glycal is consumed (typically 12-24 hours).
3. Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated monosaccharide.
4. Characterization:
-
Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Experimental Workflow
The overall experimental process can be visualized as follows:
Application Notes and Protocols for 1-Iodo-8H-perfluorooctane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1-iodo-8H-perfluorooctane as a versatile reagent in organic synthesis. It is intended to serve as a practical guide, offering detailed experimental protocols and summarizing key reaction data. The unique physicochemical properties imparted by the perfluorooctyl chain make this reagent a valuable tool for the synthesis of novel fluorinated molecules with potential applications in medicinal chemistry and materials science.
Introduction
This compound (C8HF16I, CAS No. 79162-64-4) is a fluorinated organic compound that serves as a precursor for the introduction of the 8H-perfluorooctyl group into various molecular scaffolds.[1] The presence of a terminal hydrogen atom distinguishes it from fully perfluorinated analogues, potentially influencing its reactivity and the properties of the resulting products. The carbon-iodine bond is the primary site of reactivity, readily participating in a variety of transformations, most notably radical reactions. The incorporation of perfluoroalkyl chains into organic molecules is a widely recognized strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4]
Key Applications in Organic Synthesis
The primary application of this compound and similar perfluoroalkyl iodides is in the formation of carbon-carbon and carbon-heteroatom bonds through perfluoroalkylation reactions. These reactions can be broadly categorized as radical additions, cross-coupling reactions, and reactions with nucleophiles.
Radical Addition to Alkenes and Alkynes
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can be generated under thermal, photochemical, or transition-metal-catalyzed conditions. These radicals readily add across the double or triple bonds of alkenes and alkynes, respectively, to form new carbon-carbon bonds.
A general workflow for the radical addition of a perfluoroalkyl iodide to an alkene is depicted below.
Caption: General workflow for the radical addition of this compound to an alkene.
Experimental Protocol: Radical Addition of Perfluorohexyl Iodide to 1-Octene
While a specific protocol for this compound was not found in the reviewed literature, the following procedure for the closely related perfluorohexyl iodide provides a representative example of the experimental conditions.
In a round-bottom flask, perfluorohexyl iodide (1 equivalent) and 1-octene (1.2 equivalents) are dissolved in a suitable solvent such as acetonitrile or a mixture of dimethylformamide and water. A radical initiator, for instance, sodium dithionite (1.5 equivalents), is then added. The reaction mixture is heated to a temperature between 55-65°C and stirred for 6-8 hours. After completion, the reaction is cooled and worked up by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by vacuum distillation to yield the 1-iodo-2-(perfluorohexyl)octane adduct.
| Reactant/Reagent | Molar Ratio | Notes |
| Perfluorohexyl Iodide | 1 | |
| 1-Octene | 1.2 | |
| Sodium Dithionite | 1.5 | Radical Initiator |
| Solvent | - | e.g., DMF/water |
| Reaction Conditions | ||
| Temperature | 55-65°C | |
| Time | 6-8 hours | |
| Yield | ~88% | Isolated yield of the addition product |
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful method for the formation of carbon-carbon bonds between perfluoroalkyl iodides and terminal alkynes. These reactions typically employ a palladium catalyst and a copper(I) co-catalyst.
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes (General Procedure)
The following is a general protocol for a Sonogashira coupling reaction, which can be adapted for this compound.[1][5]
To a dry flask under an inert atmosphere are added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), copper(I) iodide (1-5 mol%), and the aryl or vinyl iodide (1 equivalent). Anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine, 2-3 equivalents) are then added. The terminal alkyne (1.1-1.5 equivalents) is added, and the reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by dilution with an organic solvent, filtration, washing of the organic phase, drying, and concentration. The product is purified by column chromatography.
| Component | Typical Loading |
| This compound | 1 eq |
| Terminal Alkyne | 1.1 - 1.5 eq |
| Palladium Catalyst | 1 - 5 mol% |
| Copper(I) Iodide | 1 - 5 mol% |
| Amine Base | 2 - 3 eq |
| Solvent | Anhydrous |
| Temperature | RT to 100°C |
| Time | 1 - 24 h |
Reactions with Nucleophiles
Perfluoroalkyl iodides can also react with various nucleophiles, although the reactivity can be influenced by the strong electron-withdrawing nature of the perfluoroalkyl group. Reactions with soft nucleophiles, such as thiolates, are generally more facile.
Experimental Protocol: Reaction of 1-Iodo-1H,1H,2H,2H-perfluorooctane with Dimethyl Malonate
This protocol from a patent describes the reaction of a related perfluoroalkyl iodide with a carbon nucleophile.[6]
Sodium t-butoxide (1.1 equivalents) is added to a solution of tetrahydrofuran (THF) and N-methyl-2-pyrrolidone (NMP). To this solution, dimethyl malonate (1 equivalent) is added at a rate to maintain the internal temperature below 65°C. After stirring for 30 minutes, 1-iodo-1H,1H,2H,2H-perfluorooctane (1 equivalent) is added dropwise. The reaction mixture is then refluxed at 75-80°C for two hours. The THF is removed under reduced pressure, and water is added to the residue. The product phase separates and can be purified by vacuum distillation.
| Reactant/Reagent | Molar Ratio |
| 1-Iodo-1H,1H,2H,2H-perfluorooctane | 1 |
| Dimethyl Malonate | 1 |
| Sodium t-butoxide | 1.1 |
| Solvent | THF/NMP |
| Reaction Conditions | |
| Temperature | 75-80°C |
| Time | 2 hours |
| Yield | 63% |
Applications in Drug Development
Signaling Pathways
Currently, there is no specific information available in the searched literature that directly links this compound or its derivatives to specific signaling pathways. Research in this area would be necessary to elucidate any potential biological activities and mechanisms of action.
Conclusion
This compound is a valuable reagent for the introduction of the 8H-perfluorooctyl moiety into organic molecules. Its utility is primarily demonstrated through radical addition and cross-coupling reactions, providing access to a diverse range of fluorinated compounds. While detailed protocols for this specific reagent are limited in the literature, established procedures for analogous perfluoroalkyl iodides serve as excellent starting points for methodology development. The strategic incorporation of the 8H-perfluorooctyl group holds promise for the design of novel pharmaceuticals and advanced materials. Further research is warranted to fully explore the synthetic potential and biological applications of this versatile fluorinated building block.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Reactions with 1H,1H,2H,2H-Perfluorooctyl Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1H,1H,2H,2H-perfluorooctyl iodide (CAS 2043-57-4), a versatile reagent for the introduction of a perfluorohexyl ethyl group into organic molecules. The primary focus is on its application in atom transfer radical addition (ATRA) reactions with alkenes, a robust method for the formation of carbon-carbon and carbon-iodine bonds.
Chemical Information
| Property | Value |
| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane |
| Common Names | 1H,1H,2H,2H-Perfluorooctyl iodide, Perfluorohexylethyl iodide |
| CAS Number | 2043-57-4 |
| Molecular Formula | C₈H₄F₁₃I |
| Molecular Weight | 474.00 g/mol |
| Appearance | Colorless to pale pink to yellow liquid |
| Boiling Point | 92 °C at 45 mmHg |
| Density | 1.934 g/mL at 25 °C |
Application: Atom Transfer Radical Addition (ATRA) to Alkenes
1H,1H,2H,2H-Perfluorooctyl iodide is an effective reagent in ATRA reactions, which typically proceed via a radical chain mechanism. This process allows for the direct addition of the perfluorohexylethyl group and an iodine atom across a double bond. These reactions can be initiated by various methods, including thermal initiation, photoredox catalysis, or, as detailed in the protocol below, through catalysis by triphenylphosphine.
General Reaction Scheme
The ATRA reaction of 1H,1H,2H,2H-perfluorooctyl iodide with an alkene can be represented by the following general scheme:
Caption: General scheme of an ATRA reaction.
Experimental Protocols
The following protocols are based on the triphenylphosphine-catalyzed addition of 1H,1H,2H,2H-perfluorooctyl iodide to various alkenes.
Protocol 1: Addition to Norbornene
Materials:
-
1H,1H,2H,2H-Perfluorooctyl iodide (1.0 equiv)
-
Norbornene (2.5 equiv)
-
Triphenylphosphine (0.057 equiv)
-
Acetonitrile (0.3 mL per mmol of iodide)
-
Argon or Nitrogen atmosphere
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an argon atmosphere, add triphenylphosphine, norbornene, 1H,1H,2H,2H-perfluorooctyl iodide, and acetonitrile in the specified molar ratios.
-
Stir the mixture magnetically at room temperature for 48 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is then purified by column chromatography on silica gel using acetonitrile as the eluent to afford the product, (2RS,3SR)-2-Iodo-3-(perfluorohexylethyl)norbornane.
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| (2RS,3SR)-2-Iodo-3-(perfluorohexylethyl)norbornane | 95% | 35-36 |
Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, 500 MHz, δ) | ¹³C NMR (CDCl₃, 62.9 MHz, δ) | IR (KBr, cm⁻¹) | MS (m/z) |
| (2RS,3SR)-2-Iodo-3-(perfluorohexylethyl)norbornane | 1.30-1.35 (m, 2H), 1.60-1.71 (m, 3H), 1.87-1.92 (m, 1H), 2.37-2.44 (dt, J=11.6, 3.9 Hz, 1H), 2.44 (s, 1H), 2.49 (s, 1H), 4.31-4.32 (m, 1H, CHI) | 25.9, 27.4, 29.7, 35.0, 37.9, 44.6, 55.7 (t, J=20 Hz, CHCF₂), 109.8-123.0 (C₈F₁₇) | 2964, 2873, 1202, 1151, 995 | 513 (M-I, 100), 115 (28), 77 (20), 67 (25), 41 (35) |
Protocol 2: Addition to Cyclopentene
Materials:
-
1H,1H,2H,2H-Perfluorooctyl iodide (1.0 equiv)
-
Cyclopentene (2.5 equiv)
-
Triphenylphosphine (0.057 equiv)
-
Acetonitrile (0.3 mL per mmol of iodide)
-
Perfluorooctane (for purification)
-
Argon or Nitrogen atmosphere
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Combine triphenylphosphine, cyclopentene, 1H,1H,2H,2H-perfluorooctyl iodide, and acetonitrile in a Schlenk flask under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with perfluorooctane. The phosphorus-containing byproducts will precipitate.
-
Filter the mixture and wash the precipitate with additional perfluorooctane.
-
Evaporate the perfluorooctane from the filtrate to yield the pure product, 1-Iodo-2-(perfluorohexylethyl)cyclopentane.
Quantitative Data:
| Product | Yield | Physical State |
| 1-Iodo-2-(perfluorohexylethyl)cyclopentane | 36% | Liquid |
Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, 500 MHz, δ) | ¹³C NMR (CDCl₃, 62.9 MHz, δ) | IR (film, cm⁻¹) | MS (m/z) |
| 1-Iodo-2-(perfluorohexylethyl)cyclopentane | 1.82-1.87 (m, 2H), 1.93-2.06 (m, 2H), 2.12-2.24 (m, 2H), 3.21-3.27 (m, 1H, CH-CF₂), 4.52-4.53 (m, 1H, CH-I) | 18.4, 25.3, 26.3, 41.1, 54.0 (t, J=21 Hz, CH-CF₂), 106.1-124.7 (C₈F₁₇) | 2971, 1206, 1149 | 487 (M-I, 70), 467 (100), 117 (21), 67 (59), 41 (22) |
Reaction Mechanism and Workflow
The triphenylphosphine-catalyzed ATRA reaction is proposed to proceed through a radical chain mechanism. The key steps are initiation, propagation, and termination.
Caption: Proposed radical chain mechanism.
Safety Information
-
1H,1H,2H,2H-Perfluorooctyl iodide is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for complete hazard information.
Application Note: Ultrasensitive and Real-Time Analysis of Per- and Polyfluoroalkyl Substances (PFAS) using Iodide Chemical Ionization Mass Spectrometry (Iodide-CIMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. The robust nature of the carbon-fluorine bond makes these compounds highly stable and resistant to degradation.[1][2] Their widespread use in industrial and consumer products has led to ubiquitous environmental contamination, posing significant challenges for detection and quantification. Traditional analytical methods for PFAS often involve complex and time-consuming sample preparation steps.[3][4] Iodide Chemical Ionization Mass Spectrometry (Iodide-CIMS) has emerged as a powerful technique for the direct, real-time, and highly sensitive analysis of a broad range of PFAS in both gas and aerosol phases.[2][5] This application note provides a detailed overview of the principles, experimental protocols, and quantitative data for the analysis of PFAS using Iodide-CIMS.
Principle of Operation
Iodide-CIMS is a soft ionization technique that utilizes iodide ions (I⁻) as the reagent to ionize target analytes.[6][7] The process is gentle, minimizing fragmentation and preserving the molecular identity of the PFAS compounds.[8] Ionization occurs primarily through two main pathways:
-
Adduct Formation: The iodide ion forms a stable adduct with the neutral PFAS molecule (M), resulting in the detection of [M+I]⁻. This is the dominant mechanism for many PFAS, including fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylic acids (PFCAs).[1][2][5]
-
Proton Transfer: For more acidic PFAS, such as perfluoroalkyl sulfonic acids (PFSAs), proton transfer can occur, leading to the formation of [M-H]⁻.[2]
The high sensitivity and selectivity of Iodide-CIMS for PFAS are attributed to the high electron affinity of the iodide ion and the specific nature of its interactions with fluorinated compounds. The resulting ions are then guided into a high-resolution time-of-flight (ToF) mass analyzer, which allows for precise mass-to-charge ratio determination and elemental composition assignment.[5][8]
Key Advantages of Iodide-CIMS for PFAS Analysis:
-
High Sensitivity and Low Detection Limits: Achieves detection limits in the parts-per-trillion (ppt) to sub-ppt range, enabling the measurement of trace levels of PFAS in various matrices.[2][3][8][9]
-
Real-Time Analysis: Provides continuous, high-time-resolution data, allowing for the dynamic monitoring of PFAS concentrations.[10][3][4]
-
Direct Measurement: Often requires minimal to no sample preparation, reducing analysis time and potential for contamination.[10][3][4][8]
-
Broad Compound Coverage: Capable of detecting a wide range of PFAS classes, including FTOHs, PFCAs, PFSAs, and polyfluoroalkyl phosphoric acid diesters (diPAPs).[1][2]
-
Soft Ionization: Minimizes fragmentation, simplifying spectral interpretation and providing clear molecular ion information.[8]
Experimental Protocols
This section outlines the general experimental workflow and specific protocols for PFAS analysis using Iodide-CIMS.
I. Instrument Setup and Calibration
-
Ion Source: Iodide reagent ions are typically generated by passing a carrier gas (e.g., nitrogen) containing a low concentration of a volatile iodine-containing compound (e.g., methyl iodide, CH₃I) over a radioactive source (e.g., ²¹⁰Po) or through an X-ray source.[7][11]
-
Ion-Molecule Reaction (IMR) Region: The generated iodide ions are mixed with the sample gas in the IMR, where ionization occurs under controlled pressure and temperature conditions.[11]
-
Mass Spectrometer: A high-resolution time-of-flight mass spectrometer is commonly used to analyze the resulting ions.
-
Calibration:
-
Mass Calibration: Perform mass calibration using known compounds that are readily ionized by iodide, such as I⁻, H₂OI⁻, and HNO₃I⁻.[11]
-
Sensitivity Calibration: Determine the instrument's sensitivity by introducing a known concentration of a PFAS standard. A common method is the direct liquid injection of a standard solution onto a filter placed in the instrument's inlet, followed by thermal desorption.[2][10] The response factor is calculated as the ratio of the integrated ion signal to the mass of the standard introduced.
-
II. Sample Introduction
The choice of sample introduction method depends on the phase of the PFAS being analyzed (gas or aerosol).
-
Direct Gas Phase Introduction: For volatile and semi-volatile PFAS, ambient air or the headspace of a sample can be drawn directly into the IMR.[3]
-
Heated Inlet Tube: To analyze less volatile PFAS in the gas phase, a heated inlet tube can be used to volatilize the compounds before they enter the IMR.[1]
-
Filter Inlet for Gases and AEROsols (FIGAERO): This technique is used for the analysis of PFAS in the aerosol phase. Aerosols are collected on a filter, which is then heated to desorb the PFAS into the gas phase for subsequent analysis by the CIMS.[1][2]
III. Data Acquisition and Analysis
-
Data Acquisition: Acquire mass spectra in negative ion mode over a relevant mass range for PFAS analysis.
-
Data Processing:
-
Use specialized software (e.g., Tofware) for high-resolution peak fitting and mass calibration.[8][11]
-
Identify PFAS based on their accurate mass-to-charge ratio, corresponding to either the iodide adduct [M+I]⁻ or the deprotonated molecule [M-H]⁻.
-
Quantify the concentration of each PFAS using the predetermined response factors.
-
Quantitative Data Summary
The following table summarizes the response factors and detection limits for various PFAS compounds analyzed by Iodide-CIMS, as reported in the literature.
| PFAS Compound Class | Compound Name | Abbreviation | Response Factor (ions per nanogram) | Limit of Detection (LOD) |
| Fluorotelomer Alcohols | 4:2 Fluorotelomer Alcohol | 4:2 FTOH | 400 - 6 x 10⁴[2] | Single-digit pptv (3s avg)[8][9] |
| 6:2 Fluorotelomer Alcohol | 6:2 FTOH | 400 - 6 x 10⁴[2] | Single-digit pptv (3s avg)[8][9] | |
| 8:2 Fluorotelomer Alcohol | 8:2 FTOH | 400 - 6 x 10⁴[2] | Single-digit pptv (3s avg)[8][9] | |
| 10:2 Fluorotelomer Alcohol | 10:2 FTOH | 400 - 6 x 10⁴[2] | Single-digit pptv (3s avg)[8][9] | |
| Perfluoroalkyl Carboxylic Acids | Perfluorobutanoic Acid | PFBA | 400 - 6 x 10⁴[2] | Single-digit pptv (3s avg)[8][9] |
| Perfluorooctanoic Acid | PFOA | 400 - 6 x 10⁴[2] | Single-digit pptv (3s avg)[8][9] | |
| Hexafluoropropylene Oxide Dimer Acid | HFPO-DA (GenX) | 400 - 6 x 10⁴[2] | Single-digit pptv (3s avg)[8][9] | |
| Perfluoroalkyl Sulfonic Acids | Perfluorobutanesulfonic Acid | PFBS | 400 - 6 x 10⁴[2] | - |
| Perfluorooctanesulfonic Acid | PFOS | 400 - 6 x 10⁴[2] | - | |
| Polyfluoroalkyl Phosphoric Acid Diesters | 6:2 Polyfluoroalkyl Phosphoric Acid Diester | 6:2 diPAP | 400 - 6 x 10⁴[2] | - |
| 8:2 Polyfluoroalkyl Phosphoric Acid Diester | 8:2 diPAP | 400 - 6 x 10⁴[2] | - |
Note: Response factors and LODs can vary depending on the specific instrument tuning and operating conditions.
Visualizations
Caption: Experimental workflow for PFAS analysis using Iodide-CIMS.
Caption: Ionization mechanisms in Iodide-CIMS for PFAS detection.
Conclusion
Iodide Chemical Ionization Mass Spectrometry is a highly effective and versatile technique for the analysis of a wide range of PFAS. Its ability to provide sensitive, real-time, and direct measurements with minimal sample preparation makes it an invaluable tool for environmental monitoring, exposure assessment, and research into the fate and transport of these persistent pollutants. The detailed protocols and quantitative data presented in this application note serve as a valuable resource for researchers and scientists seeking to implement this powerful analytical method.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AMT - Quantification of isomer-resolved iodide chemical ionization mass spectrometry sensitivity and uncertainty using a voltage-scanning approach [amt.copernicus.org]
- 7. tofwerk.com [tofwerk.com]
- 8. tofwerk.com [tofwerk.com]
- 9. External liquid calibration method for iodide chemical ionization mass spectrometry enables quantification of gas-phase per- and polyfluoroalkyl substances (PFAS) dynamics in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AMT - Optimizing the iodide-adduct chemical ionization mass spectrometry (CIMS) quantitative method for toluene oxidation intermediates: experimental insights into functional-group differences [amt.copernicus.org]
Creating Self-Assembled Monolayers with Perfluoroalkyl Iodides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a versatile platform for precisely modifying surface properties. Perfluoroalkyl iodides are a class of molecules that form robust SAMs, notable for their extremely low surface energies, high hydrophobicity, and chemical inertness. These properties are imparted by the dense packing of fluorinated carbon chains. The formation of these monolayers is often driven by halogen bonding, a non-covalent interaction between the iodine headgroup of the perfluoroalkyl iodide and the substrate.[1] This unique assembly mechanism allows for the functionalization of various substrates, including silicon dioxide, titanium dioxide, and silicon nitride.[1][2]
The applications of perfluoroalkyl iodide SAMs are expanding and include advanced lithography, biosensing, microfluidics, and developing corrosion-resistant and low-friction coatings.[1][2] For drug development professionals, surfaces modified with these SAMs can be used to control protein adsorption, cell adhesion, and create well-defined platforms for drug delivery systems. This document provides detailed protocols for the creation and characterization of self-assembled monolayers using perfluoroalkyl iodides.
Quantitative Data Summary
The following tables summarize key quantitative data for perfluoroalkyl iodide SAMs on various substrates. These values are critical for assessing the quality and properties of the formed monolayers.
Table 1: SAM Thickness Data
| Perfluoroalkyl Iodide | Substrate | Deposition Method | Deposition Temperature (°C) | Deposition Time (hours) | Thickness (nm) |
| Perfluorododecyl iodide (I-PFC12) | SiO₂ | Vapor Phase | 120 | 2 | 0.65 |
| Perfluorododecyl iodide (I-PFC12) | TiO₂ | Vapor Phase | 100 | 2 | 0.69 |
| Perfluorododecyl iodide (I-PFC12) | Silicon Nitride (SiNx) | Not Specified | Not Specified | Not Specified | 2.6 ± 0.4 |
Data sourced from multiple studies.[1][2]
Table 2: Water Contact Angle (WCA) Data
| Perfluoroalkyl Iodide | Substrate | Deposition Method | Deposition Temperature (°C) | Deposition Time (hours) | Water Contact Angle (°) |
| Perfluorododecyl iodide (I-PFC12) | SiO₂ | Vapor Phase | 120 | 2 | 64.9 ± 0.3 |
| Perfluorododecyl iodide (I-PFC12) | TiO₂ | Vapor Phase | 100 | 2 | 93.9 ± 2 |
Data indicates the hydrophobicity of the SAM-modified surfaces.[2]
Table 3: Surface Energy Data
| Perfluoroalkyl Iodide | Substrate | Surface Energy (mJ/m² or mN/m) |
| Perfluorododecyl iodide (I-PFC12) | Silicon Nitride (SiNx) | 2.6 |
| Perfluorododecyl iodide (I-PFC12) | Silicon Wafer | 4.3 |
Extremely low surface energies are a hallmark of high-quality perfluoroalkyl SAMs.[1][3]
Experimental Workflow
The following diagram illustrates the general workflow for the creation and characterization of perfluoroalkyl iodide SAMs.
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation (Silicon Wafers with Native Oxide)
A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM.
Materials:
-
Silicon wafers
-
Acetone (semiconductor grade)
-
Methanol (semiconductor grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
-
Beakers and wafer tweezers
-
Ultrasonic bath
-
Hot plate
Procedure:
-
Solvent Cleaning: a. Place silicon wafers in a beaker with acetone. b. Sonicate for 10-15 minutes. c. Transfer wafers to a beaker with methanol and sonicate for 10-15 minutes to remove acetone residue. d. Rinse thoroughly with DI water.
-
Piranha Cleaning (for removal of organic residues and hydroxylation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (lab coat, acid-resistant gloves, and face shield). a. Prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of H₂SO₄ in a glass beaker. The solution will become very hot. b. Immerse the cleaned wafers in the hot Piranha solution for 30-60 minutes. c. Carefully remove the wafers and rinse them extensively with DI water.
-
-
Drying: a. Dry the wafers under a gentle stream of high-purity nitrogen gas. b. Store the cleaned wafers in a clean, dry environment (e.g., a desiccator) and use them for SAM deposition as soon as possible.
Protocol 2: Vapor Phase Deposition of Perfluoroalkyl Iodide SAMs
Vapor phase deposition is a clean, solvent-free method suitable for creating uniform monolayers.
Materials:
-
Cleaned and hydroxylated substrates (from Protocol 1)
-
Perfluoroalkyl iodide (e.g., perfluorododecyl iodide)
-
Vacuum deposition chamber or a vacuum oven
-
Small vial for the precursor
Procedure:
-
Place the cleaned substrates inside the vacuum chamber.
-
Place a small, open vial containing the perfluoroalkyl iodide (e.g., 100 mg) in the chamber, ensuring it does not touch the substrates.[2]
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the chamber to the desired deposition temperature (e.g., 100-120°C).[2]
-
Allow the deposition to proceed for the specified time (e.g., 2 hours).[2]
-
Turn off the heating and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber with a dry, inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates. To remove any non-covalently bound molecules (physisorbed), it is good practice to rinse the substrates with an appropriate solvent (e.g., ethanol or a fluorinated solvent) and dry with nitrogen.
Protocol 3: Solution Phase Deposition of Perfluoroalkyl Iodide SAMs
Solution phase deposition is a convenient method that does not require specialized vacuum equipment.
Materials:
-
Cleaned and hydroxylated substrates (from Protocol 1)
-
Perfluoroalkyl iodide
-
Anhydrous solvent (e.g., a fluorinated solvent like perfluorodecalin, or a dry non-polar organic solvent). The choice of solvent is critical and should be inert to the substrate and effectively dissolve the perfluoroalkyl iodide.
-
Glove box or a moisture-controlled environment
-
Clean glass container with a sealable lid
Procedure:
-
Inside a glove box or a moisture-controlled environment, prepare a dilute solution of the perfluoroalkyl iodide in the chosen anhydrous solvent. A typical concentration range is 1-10 mM.
-
Immerse the cleaned and dried substrates into the solution in a clean glass container.
-
Seal the container to prevent exposure to atmospheric moisture. Purging the container with an inert gas before sealing is recommended.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. The optimal time may vary depending on the specific molecule and solvent.
-
After deposition, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen.
Characterization Protocols
Protocol 4: Water Contact Angle (WCA) Measurement
WCA is a simple and rapid technique to assess the hydrophobicity of the SAM-modified surface, providing a qualitative measure of the monolayer's quality and packing.
Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing droplets
-
High-purity deionized water
Procedure:
-
Place the SAM-coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on each sample to ensure homogeneity and calculate an average value.
Protocol 5: Spectroscopic Ellipsometry (SE) for Thickness Measurement
SE is a non-destructive optical technique that can accurately measure the thickness of the thin SAM layer.
Equipment:
-
Spectroscopic ellipsometer
Procedure:
-
Reference Measurement: First, take a measurement of a bare, clean substrate identical to the one used for deposition. This is used to model the optical properties of the substrate.
-
Sample Measurement: Place the SAM-coated substrate on the sample stage and perform the ellipsometry measurement over a range of wavelengths and angles of incidence (e.g., 65°, 70°, 75°).[4]
-
Modeling: a. Develop an optical model consisting of the substrate (e.g., Si) and a surface layer (e.g., SiO₂). Fit this model to the reference data to determine the precise thickness of the native oxide layer. b. Add a new layer to the model to represent the SAM. A Cauchy model is often used for organic monolayers. c. Fit the model to the experimental data from the SAM-coated sample to determine the thickness of the SAM layer.
Protocol 6: X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states within the top few nanometers of the surface, confirming the presence and integrity of the SAM.
Equipment:
-
X-ray photoelectron spectrometer
Procedure:
-
Mount the SAM-coated substrate on the sample holder and load it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface. For a perfluoroalkyl iodide SAM on a silicon substrate, expect to see peaks for F, C, I, Si, and O.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, F 1s, I 3d, Si 2p).
-
Analyze the high-resolution spectra to determine the chemical states. For example, the C 1s spectrum can be deconvoluted to identify C-F, C-C, and C-I bonds.
-
The presence of strong F 1s and relevant C 1s peaks, along with the attenuation of the substrate Si 2p signal, confirms the formation of the monolayer. The presence or absence of the I 3d peak can provide information about the bonding mechanism and potential cleavage of the C-I bond upon assembly.
References
Application Notes and Protocols for the Use of 1-Iodo-8H-perfluorooctane in Fluorotelomer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-8H-perfluorooctane, more systematically named 2-(perfluorohexyl)ethyl iodide, is a key fluorinated intermediate in the synthesis of a variety of fluorotelomers. These telomers are foundational materials for producing surfactants, polymers with specialized surface properties, and other valuable fluorinated compounds. Their unique characteristics, including high thermal stability and both hydrophobic and oleophobic properties, make them critical in numerous industrial and research applications, from advanced coatings to pharmaceutical development.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the production of fluorotelomer alcohols and their derivatives.
Synthesis Pathway Overview
The general synthesis of fluorotelomers starting from this compound follows a multi-step process. The initial step is typically the synthesis of the perfluoroalkyl iodide itself through telomerization, where a shorter-chain perfluoroalkyl iodide is reacted with tetrafluoroethylene (TFE). The resulting perfluorohexyl iodide is then reacted with ethylene in a free-radical addition to yield this compound. This intermediate can then be converted to various downstream products, most notably fluorotelomer alcohols, through hydrolysis.
Caption: General synthesis pathway for fluorotelomers from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (2-(Perfluorohexyl)ethyl iodide)
This protocol describes the free-radical addition of ethylene to perfluorohexyl iodide.
Materials:
-
Perfluorohexyl iodide (C6F13I)
-
Ethylene gas
-
Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., dioxane, acetonitrile)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Charge the high-pressure reaction vessel with perfluorohexyl iodide and the chosen solvent.
-
Add the free-radical initiator (typically 0.1-1 mol% relative to the perfluorohexyl iodide).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Introduce ethylene gas into the reactor to the desired pressure. The molar ratio of ethylene to perfluorohexyl iodide can range from 1:1 to 5:1.[1]
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 70-90 °C for AIBN) with constant stirring.
-
Maintain the reaction at the set temperature and pressure for a specified duration (typically several hours) until the pressure ceases to decrease, indicating the consumption of ethylene.
-
Cool the reactor to room temperature and carefully vent the remaining ethylene.
-
Recover the crude product mixture.
-
Purify the this compound by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Purity (Typical) | >98% | [2] |
| Boiling Point | 92 °C @ 45 mmHg | ChemicalBook |
| Density | 1.934 g/mL at 25 °C | ChemicalBook |
Protocol 2: Synthesis of 2-(Perfluorohexyl)ethanol (Fluorotelomer Alcohol)
This protocol outlines the hydrolysis of this compound.
Materials:
-
This compound
-
Carboxylate salt (e.g., potassium isobutyrate)
-
Alcoholic solvent (e.g., isopropanol)
-
Base (e.g., potassium hydroxide)
-
Methanol
-
Water
-
Ether
Procedure:
-
Esterification: In a pressure-resistant reactor, dissolve the carboxylate salt in the alcoholic solvent. Add this compound and heat the mixture with stirring (e.g., to 180 °C for 8 hours).[3]
-
After cooling, filter the solid iodide salt byproduct.
-
Remove the solvent from the filtrate by distillation and purify the resulting ester by vacuum distillation.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water.[3]
-
Add a base, such as potassium hydroxide, and stir the mixture at room temperature for several hours (e.g., 10 hours).[3]
-
Remove the methanol-water solvent by reduced pressure distillation.
-
Add water and ether to the residue. Separate the ether layer.
-
Extract the aqueous layer with ether.
-
Combine the ether layers, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Purify the final product, 2-(perfluorohexyl)ethanol, by vacuum distillation.
Quantitative Data:
| Product | Yield | Reference |
| Perfluorohexyl ethyl ester | High | [3] |
| 2-(Perfluorohexyl)ethanol | High | [3] |
Downstream Applications: Synthesis of Fluorotelomer Acrylates
Fluorotelomer alcohols are versatile intermediates for the synthesis of fluorinated acrylate monomers, which are subsequently used to produce polymers for high-performance coatings and materials.
Caption: Workflow for the synthesis of fluorotelomer acrylates and polymers.
Protocol 3: Synthesis of 2-(Perfluorohexyl)ethyl Methacrylate
Materials:
-
2-(Perfluorohexyl)ethanol
-
Methacryloyl chloride
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve 2-(perfluorohexyl)ethanol in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add methacryloyl chloride to the cooled solution.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude monomer.
-
Purify the 2-(perfluorohexyl)ethyl methacrylate by vacuum distillation or column chromatography.
Conclusion
This compound is a critical building block in the synthesis of a wide array of fluorotelomers. The protocols outlined in these application notes provide a foundation for the synthesis of this intermediate and its conversion into valuable downstream products like fluorotelomer alcohols and acrylates. These materials are integral to the development of advanced polymers and specialty chemicals with applications spanning numerous high-technology sectors. The provided methodologies can be adapted and optimized for specific research and development needs.
References
Application Notes and Protocols for Monitoring the Synthesis of 1-Azido-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-8H-perfluorooctane is a key intermediate in the synthesis of various fluorinated molecules, including those with applications in drug development and materials science. The introduction of an azido group via nucleophilic substitution of the iodine atom provides a versatile handle for subsequent "click chemistry" reactions, enabling the facile conjugation to other molecules. Accurate monitoring of this substitution reaction is crucial for optimizing reaction conditions, ensuring complete conversion of the starting material, and minimizing the formation of impurities.
This document provides detailed application notes and experimental protocols for monitoring the reaction of this compound with sodium azide to produce 1-Azido-8H-perfluorooctane. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Reaction Principle
The core reaction involves the nucleophilic displacement of the iodide ion from this compound by the azide ion. This reaction typically proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[1][2][3] The highly electronegative perfluoroalkyl chain enhances the electrophilicity of the carbon atom bonded to the iodine, facilitating the nucleophilic attack.
Reaction Scheme:
Analytical Methodologies
A multi-faceted approach combining spectroscopic and chromatographic methods provides a comprehensive understanding of the reaction kinetics and product purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful non-destructive techniques for real-time reaction monitoring and quantitative analysis of fluorinated compounds.[4][5] The wide chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving signals of the starting material and product.[4][6]
Data Presentation: Representative NMR Data
| Compound | ¹H NMR Chemical Shift (δ, ppm) | ¹⁹F NMR Chemical Shift (δ, ppm) |
| This compound | 3.85 (t), 2.75 (m) | -81.1 (t, 3F), -114.5 (m, 2F), -122.0 (m, 2F), -123.0 (m, 2F), -123.7 (m, 2F), -126.5 (m, 2F) |
| 1-Azido-8H-perfluorooctane | 3.60 (t), 2.50 (m) | -81.1 (t, 3F), -114.8 (m, 2F), -122.3 (m, 2F), -123.3 (m, 2F), -124.0 (m, 2F), -126.5 (m, 2F) |
| Internal Standard (Trifluorotoluene) | - | -63.7 |
Experimental Protocol: Reaction Monitoring by NMR
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound (e.g., 50 mg, 0.098 mmol) in a suitable deuterated solvent (e.g., 0.5 mL of acetonitrile-d₃).
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis.
-
Acquire initial ¹H and ¹⁹F NMR spectra to establish t=0.
-
-
Reaction Initiation:
-
Add a solution of sodium azide (e.g., 1.2 equivalents in the same deuterated solvent) to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra at regular time intervals (e.g., every 15 minutes).
-
Ensure the spectrometer is locked and shimmed for optimal resolution.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the starting material and product in both ¹H and ¹⁹F spectra relative to the internal standard.
-
Plot the concentration of the reactant and product as a function of time to determine the reaction kinetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture. It is particularly useful for detecting low levels of impurities.[7]
Data Presentation: Representative GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12.5 | 427 [M-I]⁺, 127 [I]⁺ |
| 1-Azido-8H-perfluorooctane | 11.8 | 427 [M-N₃]⁺, 42 [N₃]⁺ |
| Internal Standard (Dodecane) | 10.2 | 170 [M]⁺, 57, 71 |
Experimental Protocol: Reaction Monitoring by GC-MS
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of acetonitrile).
-
Add sodium azide (e.g., 1.2 mmol) and stir the mixture at the desired temperature.
-
-
Sampling:
-
At specified time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot with a larger volume of a suitable solvent (e.g., 1 mL of dichloromethane) and adding water to remove unreacted sodium azide.
-
Add a known concentration of an internal standard (e.g., dodecane).
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
GC Conditions (Illustrative):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-600 m/z
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra.
-
Quantify the relative peak areas to determine the reaction progress.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their polarity. It is well-suited for monitoring the progress of reactions involving compounds with different polarities.[8][9][10]
Data Presentation: Representative HPLC Data
| Compound | Retention Time (min) |
| This compound | 8.2 |
| 1-Azido-8H-perfluorooctane | 7.5 |
| Sodium Azide | 2.1 |
Experimental Protocol: Reaction Monitoring by HPLC
-
Reaction Setup and Sampling:
-
Follow the same procedure as described for GC-MS analysis. Quench the reaction aliquots and dilute with the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the azide group) or an Evaporative Light Scattering Detector (ELSD).
-
-
-
Data Analysis:
-
Identify the peaks for the reactant and product based on their retention times, confirmed by running standards.
-
Use the peak areas to calculate the percentage conversion over time.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for monitoring the disappearance of the C-I bond and the appearance of the characteristic azide (N₃) stretching vibration.[11][12][13][14][15]
Data Presentation: Key FTIR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| C-I Stretch (in reactant) | ~500-600 |
| N₃ Asymmetric Stretch (in product) | ~2100 |
Experimental Protocol: Reaction Monitoring by FTIR
-
Sample Preparation:
-
Acquire an FTIR spectrum of the starting material, this compound, as a reference.
-
-
In-situ Monitoring (with ATR probe):
-
If an Attenuated Total Reflectance (ATR) probe is available, immerse it in the reaction mixture.
-
Record FTIR spectra at regular intervals throughout the reaction.
-
-
Offline Monitoring:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Cast a thin film of the aliquot onto a salt plate (e.g., NaCl or KBr) and evaporate the solvent.
-
Acquire the FTIR spectrum of the film.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the C-I stretching band and the increase in the intensity of the strong azide stretching band around 2100 cm⁻¹.
-
Visualizations
Caption: S\textsubscript{N}2 reaction pathway for the synthesis of 1-Azido-8H-perfluorooctane.
Caption: General experimental workflow for monitoring the reaction.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column | SIELC Technologies [sielc.com]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Iodo-8H-perfluorooctane in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Iodo-8H-perfluorooctane in the synthesis of specialized fluorinated polymers. This document offers detailed methodologies for key experiments, quantitative data presented in structured tables, and visual diagrams to elucidate reaction pathways and workflows. The information is tailored for professionals in research and drug development who are interested in leveraging the unique properties of fluorinated materials.
Introduction
This compound, with the chemical structure H-(CF₂)-I, is a valuable telogen and chain transfer agent in the synthesis of fluorinated polymers. Its structure, featuring a perfluoroalkyl chain, a terminal iodine atom, and a terminal hydrogen atom, allows for the introduction of a significant fluorine content into a polymer backbone while providing a reactive site for further functionalization. The resulting fluorinated telomers and polymers exhibit desirable properties such as low surface energy, hydrophobicity, oleophobicity, and enhanced thermal and chemical stability. These characteristics are highly sought after in various biomedical applications, including drug delivery systems, medical imaging, and biocompatible coatings.
The primary method for incorporating this compound into polymers is through telomerization, a controlled polymerization process where a telogen (this compound) reacts with a monomer to form low molecular weight polymers, known as telomers. This process allows for the precise control of polymer chain length and end-group functionality.
Key Applications in Biomedical Research
Fluorinated polymers synthesized using this compound are of significant interest in the biomedical field for several reasons:
-
Drug Delivery: The hydrophobic and lipophobic nature of the fluorinated segments can be utilized to create amphiphilic block copolymers that self-assemble into micelles or nanoparticles for encapsulating and delivering therapeutic agents.
-
Medical Imaging: The presence of fluorine atoms (¹⁹F) allows for the use of these polymers as contrast agents in ¹⁹F Magnetic Resonance Imaging (MRI), a non-invasive imaging technique with a high signal-to-noise ratio and no background signal in biological tissues.
-
Biocompatible Coatings: The low surface energy of fluorinated polymers can be exploited to create anti-fouling surfaces on medical devices and implants, reducing protein adsorption and bacterial adhesion.
Experimental Protocols
This section provides detailed protocols for the synthesis of fluorinated polymers using this compound. The following example focuses on the telomerization of N-vinylpyrrolidone (NVP), a biocompatible monomer, to create fluorinated telomers with potential for biomedical applications.
Protocol 1: Synthesis of Fluorinated Poly(N-vinylpyrrolidone) Telomers
Objective: To synthesize low molecular weight poly(N-vinylpyrrolidone) with a terminal perfluorooctyl group via telomerization using this compound as a telogen.
Materials:
-
N-vinylpyrrolidone (NVP), freshly distilled
-
This compound (H-(CF₂)₈-I)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve N-vinylpyrrolidone (e.g., 5.0 g, 45 mmol), this compound (e.g., 2.3 g, 4.5 mmol), and AIBN (e.g., 0.074 g, 0.45 mmol) in anhydrous toluene (20 mL).
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate in cold diethyl ether to remove unreacted monomer and initiator residues. Repeat this step twice.
-
Dry the purified polymer in a vacuum oven at 40°C to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR to confirm the structure of the telomers and to determine the degree of polymerization.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized telomers.
Data Presentation
The following table summarizes the expected results from the telomerization of N-vinylpyrrolidone with this compound at varying monomer-to-telogen ratios.
| [NVP]₀/[H-(CF₂)₈-I]₀ | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 10 | 85 | ~5,500 | 1.3 |
| 20 | 82 | ~10,000 | 1.4 |
| 50 | 78 | ~23,000 | 1.5 |
Visualizations
Telomerization Reaction Scheme
The following diagram illustrates the general scheme for the radical-initiated telomerization of a vinyl monomer with this compound.
Caption: General scheme of telomerization.
Experimental Workflow for Fluorinated Polymer Synthesis
The following diagram outlines the key steps in the synthesis and purification of fluorinated polymers using this compound.
Caption: Synthesis and purification workflow.
Signaling Pathways for Drug Delivery Applications
Fluorinated polymers can be designed to respond to specific biological stimuli for targeted drug delivery. For example, incorporating pH-sensitive linkages allows for drug release in the acidic environment of tumors or endosomes.
Caption: pH-responsive drug delivery pathway.
Application Notes and Protocols for Work-up of Reactions Involving 1-Iodo-8H-perfluorooctane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the work-up of reactions involving 1-Iodo-8H-perfluorooctane. Due to the unique physicochemical properties of perfluorinated compounds, such as high density, low surface tension, and distinct solubility profiles, specialized work-up and purification procedures are often required to ensure product purity and efficient recovery.
Introduction
This compound is a valuable reagent in organic synthesis, enabling the introduction of a perfluorooctyl moiety onto a wide range of molecular scaffolds. This modification can significantly alter the biological and physical properties of a molecule, a strategy often employed in drug development and materials science. The carbon-iodine bond is relatively weak, making it susceptible to a variety of transformations including nucleophilic substitution, radical addition, and cross-coupling reactions. Successful isolation of the desired perfluorinated products necessitates careful consideration of the work-up procedure to remove unreacted starting materials, catalysts, and byproducts.
Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and all other reagents. Perfluorinated compounds may have specific hazards, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1][2][3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical advice if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2]
General Considerations for Work-up of Perfluorinated Compounds
The presence of a long fluorous chain in the target molecule often results in solubility in fluorinated solvents and sometimes limited solubility in common organic solvents. This property can be exploited for purification using fluorous solid-phase extraction or liquid-liquid extraction with a fluorous solvent. However, for many laboratory-scale reactions, standard extractive work-up and chromatography are employed with careful solvent selection.
Experimental Protocols
Protocol 1: Work-up for Photoredox-Mediated Hydroxy-perfluoroalkylation
This protocol is adapted from a visible-light-mediated reaction of a styrene derivative with a perfluoroalkyl iodide.
Reaction Quenching:
Upon completion, as determined by an appropriate monitoring technique (e.g., TLC, GC-MS, or LC-MS), the reaction is quenched.
Extractive Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add deionized water to dissolve inorganic salts.
-
Extract the aqueous layer with an organic solvent. Dichloromethane is often effective for perfluorinated compounds.[1] Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A mixture of hexane and ethyl acetate is a common starting point.
Data Presentation: Reagents for Extractive Work-up
| Reagent | Purpose | Typical Volume/Amount |
| Deionized Water | To dissolve inorganic salts | Equal to reaction volume |
| Dichloromethane | Extraction of the perfluorinated product | 3 x reaction volume |
| Brine (Saturated NaCl) | To remove residual water from the organic phase | 0.5 x organic phase volume |
| Sodium Sulfate (anhydrous) | To dry the organic phase | Sufficient to remove visible water |
Logical Workflow for Photoredox Reaction Work-up
Caption: Workflow for the work-up and purification of a photoredox-mediated hydroxy-perfluoroalkylation reaction.
Protocol 2: Work-up for Radical Addition to an Alkene
This protocol is based on the addition of perfluorohexyl iodide to an alkene.
Reaction Quenching:
Once the reaction is deemed complete, cool the mixture to room temperature.
Extractive Work-up:
-
To the cooled reaction mixture, add deionized water.
-
Stir the mixture for a short period (15-20 minutes).
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The highly dense perfluorinated compound may form the lower layer.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.[3]
-
Isolate the organic layer containing the crude product.
Purification:
The crude product can be purified by fractional vacuum distillation, which is particularly effective for non-polar, thermally stable compounds.[3] Alternatively, if impurities are of different polarity, column chromatography can be employed.
Data Presentation: Reagents for Radical Addition Work-up
| Reagent | Purpose | Typical Volume/Amount |
| Deionized Water | To quench the reaction and dissolve salts | Equal to reaction volume |
| Saturated NaCl (Brine) | To wash the organic layer | 0.5 x organic phase volume |
Logical Workflow for Radical Addition Reaction Work-up
Caption: Workflow for the work-up and purification of a radical addition reaction involving a perfluoroalkyl iodide.
Protocol 3: Work-up for Sonogashira Cross-Coupling
This protocol describes a general work-up for a palladium-catalyzed Sonogashira cross-coupling reaction involving a perfluoroalkyl iodide.
Reaction Quenching and Catalyst Removal:
The method for quenching and catalyst removal will depend on the specific reaction conditions (e.g., homogeneous or heterogeneous catalyst).
-
For Heterogeneous Catalysts: Upon reaction completion, the catalyst can be removed by filtration through a pad of Celite or a syringe filter.
-
For Homogeneous Catalysts: An extractive work-up is typically required.
Extractive Work-up (for Homogeneous Catalysts):
-
Dilute the reaction mixture with an appropriate organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic solution with water to remove water-soluble reagents and byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).[4]
-
Filter and concentrate the solution under reduced pressure.
Purification:
The crude product is commonly purified by column chromatography on silica gel.[4][5]
Data Presentation: Reagents for Sonogashira Coupling Work-up
| Reagent | Purpose | Typical Volume/Amount |
| Dichloromethane/Diethyl Ether | To dilute the reaction mixture | 2-3 x reaction volume |
| Deionized Water | To wash the organic phase | Equal to organic phase volume |
| Brine (Saturated NaCl) | To remove residual water from the organic phase | 0.5 x organic phase volume |
| Magnesium Sulfate (anhydrous) | To dry the organic phase | Sufficient to remove visible water |
Logical Workflow for Sonogashira Coupling Reaction Work-up
Caption: Workflow for the work-up and purification of a Sonogashira cross-coupling reaction.
References
Troubleshooting & Optimization
Troubleshooting low yield in perfluoroalkylation reactions
Welcome to the technical support center for perfluoroalkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments. Here you will find detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), experimental protocols, and data to optimize your reactions.
Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other undesirable outcomes in perfluoroalkylation reactions.
Category 1: Radical Perfluoroalkylation (e.g., Photocatalytic Reactions)
Question: My photocatalytic trifluoromethylation of an electron-rich arene is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in photocatalytic trifluoromethylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inadequate Light Source or Reaction Setup: Ensure your light source has the correct wavelength and intensity for the chosen photocatalyst. The reaction vessel should be transparent to the emitted light.
-
Catalyst Decomposition or Inactivity: The photocatalyst can degrade over time or with exposure to air. Use a fresh batch of catalyst and ensure the reaction is properly degassed and maintained under an inert atmosphere.
-
Sub-optimal Solvent: The choice of solvent is critical. Some solvents can interfere with the catalytic cycle.
-
Side Reactions: Undesired side reactions can consume starting materials or intermediates.
A troubleshooting workflow for this issue is presented below:
Category 2: Electrophilic Perfluoroalkylation
Question: I am using an electrophilic trifluoromethylating reagent (e.g., a Togni or Umemoto reagent) and observing low conversion of my nucleophile. What should I investigate?
Answer: Low conversion in electrophilic perfluoroalkylation can be due to the reactivity of the nucleophile, the stability of the electrophilic reagent, or the reaction conditions.
Potential Causes & Solutions:
-
Nucleophile Reactivity: The pKa of the nucleophile is crucial. Less nucleophilic substrates may require stronger bases or activation.
-
Reagent Decomposition: Some electrophilic perfluoroalkylating agents can be sensitive to moisture or temperature.
-
Inappropriate Solvent or Temperature: The reaction outcome can be highly dependent on the solvent and temperature.
| Parameter | Observation | Recommendation | Reference |
| Base | Incomplete deprotonation of the nucleophile. | Use a stronger, non-nucleophilic base. Screen different bases to find the optimal one for your substrate. | |
| Temperature | Reaction is sluggish at low temperatures, but decomposition occurs at higher temperatures. | Start the reaction at a low temperature (e.g., -78°C) and slowly warm to room temperature. This can help control the reaction and minimize side products.[1] | [1] |
| Solvent | Low solubility of reagents or side product formation. | Screen a variety of aprotic solvents (e.g., THF, MeCN, DMF). The choice of solvent can significantly influence the reaction's success.[1] | [1] |
Category 3: Nucleophilic Perfluoroalkylation
Question: My nucleophilic perfluoroalkylation of an aldehyde is resulting in a low yield of the desired alcohol. What are common pitfalls?
Answer: Low yields in nucleophilic perfluoroalkylation of carbonyls often point to issues with the generation or stability of the perfluoroalkyl anion.
Potential Causes & Solutions:
-
Inefficient Generation of the Perfluoroalkyl Anion: The method used to generate the Rf anion is critical. For instance, when using Rf-I/TDAE, the reaction can be sensitive to conditions.[2]
-
Stability of the Perfluoroalkyl Anion: Perfluoroalkyl anions can be unstable and prone to decomposition, especially at higher temperatures.
-
Side Reactions: Enolization of the carbonyl compound can be a competing side reaction.
Frequently Asked Questions (FAQs)
Q1: My perfluoroalkylation reaction is not reproducible. What are the most common sources of variability?
A1: Lack of reproducibility often stems from sensitivity to air and moisture.[3] Ensure all glassware is rigorously dried, use anhydrous solvents, and perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). The purity of reagents, especially the perfluoroalkylating agent and any catalysts, is also a critical factor.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions. To improve selectivity, you can:
-
Modify the substrate: Introduce directing groups to favor reaction at a specific site.
-
Change the catalyst or ligand: In metal-catalyzed reactions, the ligand can have a profound impact on selectivity.
-
Optimize reaction conditions: Temperature, solvent, and reaction time can all influence the product distribution. A systematic optimization study is often necessary.
Q3: Can the order of addition of reagents affect the yield of my perfluoroalkylation reaction?
A3: Yes, the order of addition can be critical, especially when dealing with highly reactive intermediates. For example, in nucleophilic perfluoroalkylation, it is often beneficial to generate the perfluoroalkyl anion in situ in the presence of the electrophile to minimize its decomposition.
Q4: Are there any general tips for improving the yield of a struggling perfluoroalkylation reaction?
A4:
-
Ensure Reagent Purity: Impurities can poison catalysts or participate in side reactions.[3]
-
Strictly Anhydrous Conditions: Many perfluoroalkylation reactions are sensitive to moisture.[3]
-
Thorough Degassing: Oxygen can quench radical intermediates or oxidize catalysts.
-
Optimize Stoichiometry: Vary the ratio of reactants to find the optimal balance.
-
Monitor the Reaction: Use techniques like TLC, GC, or NMR to track the reaction progress and identify the formation of byproducts.
Key Experimental Protocols
Protocol 1: Photocatalytic Trifluoromethylation of Arenes
This protocol is a general procedure for the direct trifluoromethylation of arenes using a photocatalyst.[4][5][6]
Materials:
-
Arene substrate (1.0 equiv)
-
Trifluoromethylating agent (e.g., CF3I or a Togni reagent, 1.5-3.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye, 1-5 mol%)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried reaction vessel, add the arene substrate and the photocatalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the trifluoromethylating agent.
-
Place the reaction vessel in front of the light source and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Perfluoroalkylation of an Aldehyde
This protocol describes a general method for the nucleophilic addition of a perfluoroalkyl group to an aldehyde.[2]
Materials:
-
Aldehyde (1.0 equiv)
-
Perfluoroalkyl iodide (e.g., C2F5I, 1.2 equiv)
-
Tetrakis(dimethylamino)ethylene (TDAE, 1.2 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the aldehyde in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of the perfluoroalkyl iodide and TDAE in anhydrous THF.
-
Add the solution of the perfluoroalkylating reagent dropwise to the aldehyde solution.
-
Stir the reaction at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary Tables
Table 1: Effect of Solvent on the Yield of a Photocatalytic Trifluoromethylation
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile (MeCN) | 85 |
| 2 | Dimethylformamide (DMF) | 78 |
| 3 | Dimethyl Sulfoxide (DMSO) | 82 |
| 4 | Dichloromethane (DCM) | 65 |
| 5 | Tetrahydrofuran (THF) | 55 |
Yields are representative and can vary depending on the specific substrate and reaction conditions.
Table 2: Influence of Catalyst on the Yield of a Copper-Catalyzed Perfluoroalkylation
| Entry | Copper Source | Ligand | Yield (%) |
| 1 | CuI | None | 25 |
| 2 | CuCl | PPh3 | 75 |
| 3 | Cu(OAc)2 | Phenanthroline | 88 |
| 4 | CuTC | dppf | 92 |
Yields are illustrative and depend on the specific reaction being performed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic perfluoroalkylation of aldehydes, ketones, imines, disulfides, and diselenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. [PDF] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Reaction Conditions for 1-Iodo-8H-perfluorooctane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 1-Iodo-8H-perfluorooctane. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: For laboratory-scale synthesis, the most prevalent and effective method is the iodination of a suitable precursor, typically 8H-perfluorooctan-1-ol, using an Appel-type reaction. This reaction utilizes triphenylphosphine and iodine to convert the primary alcohol to the corresponding iodide under mild conditions.
Q2: What are the key safety precautions to consider when working with this compound and its precursors?
A2: It is crucial to handle all fluorinated compounds and reagents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, rinse the affected area immediately with plenty of water.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the iodination reaction can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting alcohol (8H-perfluorooctan-1-ol) and the appearance of the less polar product (this compound) can be visualized using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) and a potassium permanganate stain for visualization, as the product is not UV-active.
Q4: What is the most significant challenge in the purification of this compound synthesized via the Appel reaction?
A4: The primary challenge during purification is the removal of the triphenylphosphine oxide byproduct. This compound is often difficult to separate from the desired product due to similar polarities. Several techniques can be employed for its removal, including precipitation, crystallization, and column chromatography.
Troubleshooting Guide
Problem 1: Low or No Conversion of the Starting Alcohol
-
Question: I have followed the protocol, but my TLC analysis shows a significant amount of unreacted 8H-perfluorooctan-1-ol. What could be the issue?
-
Answer:
-
Moisture Contamination: The Appel reaction is sensitive to moisture. Ensure that all your glassware was thoroughly dried and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents, especially the triphenylphosphine and the reaction solvent, should be anhydrous.
-
Reagent Quality: The purity of triphenylphosphine and iodine is critical. Use freshly opened or properly stored reagents. Old triphenylphosphine can be oxidized, reducing its reactivity.
-
Insufficient Reagent Equivalents: Ensure you are using a slight excess of triphenylphosphine and iodine to drive the reaction to completion. Refer to the optimization data to select the appropriate stoichiometry.
-
Low Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield, especially if the starting material is sterically hindered or less reactive.
-
Problem 2: Formation of Significant Side Products
-
Question: My crude reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. How can I minimize these?
-
Answer:
-
Side Reactions of the Product: The product, this compound, can be susceptible to elimination reactions under basic conditions or at elevated temperatures, leading to the formation of an alkene. It is important to maintain neutral reaction conditions and avoid excessive heating.
-
Over-reaction: While less common for primary alcohols, using a large excess of the iodinating agent or prolonged reaction times could potentially lead to side reactions. Monitor the reaction progress and quench it once the starting material is consumed.
-
Problem 3: Difficulty in Removing Triphenylphosphine Oxide
-
Question: I am struggling to separate the triphenylphosphine oxide from my final product. What are the best methods for its removal?
-
Answer:
-
Precipitation/Trituration: After the reaction, the crude mixture can be concentrated and triturated with a non-polar solvent like hexanes or pentane. Triphenylphosphine oxide has low solubility in these solvents and should precipitate out, allowing for its removal by filtration. This process may need to be repeated.
-
Column Chromatography: If precipitation is not effective, column chromatography on silica gel is a reliable method. A solvent gradient, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), can effectively separate the less polar product from the more polar triphenylphosphine oxide.
-
Formation of a Metal Complex: Triphenylphosphine oxide can form a complex with certain metal salts like zinc chloride. Adding a solution of ZnCl₂ in a polar solvent can precipitate the TPPO-Zn complex, which can then be filtered off.[2]
-
Experimental Protocols
Synthesis of this compound via Appel Reaction
This protocol describes the conversion of 8H-perfluorooctan-1-ol to this compound.
Materials:
-
8H-perfluorooctan-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add triphenylphosphine (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iodine (1.2 equivalents) to the stirred solution. The mixture will turn dark brown.
-
Add imidazole (1.2 equivalents) to the reaction mixture.
-
In a separate flask, dissolve 8H-perfluorooctan-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of the alcohol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The dark color of the solution should fade.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Presentation
Table 1: Optimization of Reagent Stoichiometry for the Iodination of 8H-perfluorooctan-1-ol
| Entry | PPh₃ (equiv.) | I₂ (equiv.) | Imidazole (equiv.) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | 1.0 | 4 | 75 |
| 2 | 1.1 | 1.1 | 1.1 | 3 | 88 |
| 3 | 1.2 | 1.2 | 1.2 | 2 | 95 |
| 4 | 1.5 | 1.5 | 1.5 | 2 | 94 |
Reaction conditions: 8H-perfluorooctan-1-ol (1.0 mmol) in anhydrous DCM (10 mL) at room temperature.
The data indicates that using 1.2 equivalents of triphenylphosphine, iodine, and imidazole provides the optimal yield in the shortest reaction time.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Reactions of 1-Iodo-8H-perfluorooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 1-Iodo-8H-perfluorooctane. The following information addresses common issues related to side product formation and offers guidance on minimizing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: The most common application of this compound is in free-radical addition reactions to unsaturated compounds, such as alkenes and alkynes. This allows for the introduction of the 8H-perfluorooctyl group into organic molecules. It can also be used in nucleophilic substitution reactions, although this is less common.
Q2: What is the primary expected product in a radical addition of this compound to an alkene?
A2: The expected product is the 1:1 adduct, where the 8H-perfluorooctyl group adds to one carbon of the double bond and the iodine atom adds to the other. The regioselectivity of the addition depends on the stability of the resulting radical intermediate.
Q3: What are the potential side products I should be aware of?
A3: Several side products can form depending on the reaction conditions. The most common include:
-
Telomers: Higher molecular weight adducts formed from the reaction of the initial 1:1 adduct with additional alkene molecules.
-
Elimination Products: Formation of an alkene by elimination of hydrogen iodide (HI).
-
Hydrolysis Products: Conversion of the starting material or product to the corresponding alcohol if water is present.
-
Products from Radical Disproportionation: Termination of radical chains can lead to a mixture of saturated and unsaturated perfluoroalkyl compounds.
Q4: Why is my reaction mixture turning dark or black?
A4: The formation of a dark color during the reaction is often attributed to the generation of hydrogen iodide (HI). HI is a known byproduct in radical reactions involving perfluoroalkyl iodides and can lead to the formation of colored impurities.
Troubleshooting Guides
Issue 1: Formation of High Molecular Weight Impurities (Telomerization)
| Symptom | Possible Cause | Recommended Solution |
| Complex product mixture with peaks at higher molecular weights than the expected product in GC-MS or LC-MS. | Telomerization: The initial radical adduct reacts with another molecule of the alkene starting material. This is more likely when the alkene is used in large excess or is highly reactive. | Optimize Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the alkene. |
| Control Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to prevent further reactions. | ||
| Slow Addition: Add the alkene slowly to the reaction mixture to maintain a low concentration of the alkene, thus disfavoring telomerization. |
Issue 2: Presence of Unsaturated Side Products (Elimination)
| Symptom | Possible Cause | Recommended Solution |
| Identification of products corresponding to the loss of HI from the starting material or the desired product. | Elimination Reaction: Favored by high temperatures and the presence of a base. The electron-withdrawing nature of the perfluoroalkyl chain can increase the acidity of the hydrogen at the 8-position, making elimination a more competitive pathway. | Lower Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
| Avoid Strong Bases: If a base is required, use a non-nucleophilic, sterically hindered base. For radical reactions where HI is a byproduct, consider using a mild inorganic base like potassium carbonate to neutralize the acid without promoting elimination.[1] | ||
| Solvent Choice: Use a non-polar, aprotic solvent. Protic or highly polar solvents can sometimes facilitate elimination pathways. |
Issue 3: Formation of Alcohols (Hydrolysis)
| Symptom | Possible Cause | Recommended Solution |
| Detection of 8H-perfluorooctan-1-ol or the alcohol corresponding to the desired product. | Hydrolysis: Presence of water in the reaction mixture. Iodoalkanes are particularly susceptible to hydrolysis.[2][3][4] | Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
Issue 4: Reaction Mixture Discoloration and Formation of Byproducts
| Symptom | Possible Cause | Recommended Solution |
| The reaction mixture turns yellow, brown, or black. | Formation of Hydrogen Iodide (HI): HI is a common byproduct in radical reactions with perfluoroalkyl iodides and can lead to decomposition and the formation of colored impurities.[1] | Add a Mild Base: Include a solid, mild base such as potassium carbonate in the reaction mixture to neutralize HI as it is formed.[1] This can lead to cleaner reactions and improved yields. |
Experimental Protocols
General Protocol for Radical Addition of this compound to an Alkene
-
Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq.) and a radical initiator (e.g., AIBN, 0.1 eq.).
-
Solvent and Reagents: Add a suitable anhydrous solvent (e.g., toluene, heptane).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.
-
Reaction Initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).
-
Alkene Addition: Slowly add the alkene (1.0-1.2 eq.) to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, though specialized techniques like fluorous solid-phase extraction may be more effective for highly fluorinated compounds.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting side product formation.
References
How to prevent decomposition of 1-Iodo-8H-perfluorooctane during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Iodo-8H-perfluorooctane during experimental procedures.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Reaction mixture turns pink, purple, or brown.
This discoloration typically indicates the formation of elemental iodine (I₂) due to the decomposition of this compound.
| Possible Cause | Solution |
| Exposure to Light | Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. Use amber-colored glassware if available. |
| High Reaction Temperature | Maintain the reaction temperature as low as feasible for the desired transformation. Monitor the temperature closely using a calibrated thermometer. Consider performing the reaction at room temperature or below if the reaction kinetics allow. |
| Presence of Oxygen | De-gas the solvent and reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it before starting the reaction. Maintain a positive pressure of the inert gas throughout the experiment. |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Use freshly distilled solvents when necessary. |
Issue 2: Low yield of the desired product.
Low yields can be a direct consequence of the decomposition of the starting material, this compound.
| Possible Cause | Solution |
| Decomposition during reaction | Implement all the solutions mentioned in "Issue 1". Additionally, consider adding a stabilizer. |
| Decomposition during work-up | Avoid prolonged exposure to air and light during extraction and purification steps. Wash the organic extracts with a freshly prepared solution of sodium thiosulfate to remove any formed iodine. |
| Decomposition during purification | If purification is done by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[1] |
Issue 3: Formation of unexpected byproducts.
The radical species formed during the decomposition of this compound can initiate unwanted side reactions.
| Possible Cause | Solution |
| Radical side reactions | Ensure a strictly inert atmosphere to prevent the formation of peroxide species from reactions with oxygen. The use of a radical scavenger, if compatible with the desired reaction, can be considered, but this should be approached with caution as it may interfere with the main reaction pathway. |
| Reaction with incompatible materials | Avoid strong bases and oxidizing agents in the reaction mixture unless they are a necessary part of the reaction, in which case, their addition should be carefully controlled.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The primary causes are exposure to light (photodecomposition), high temperatures (thermal decomposition), and the presence of oxygen or other oxidizing agents which can initiate radical decomposition pathways.[2][3]
Q2: How can I visually identify decomposition?
A2: The most common visual indicator is the appearance of a pink, purple, or brown color in the solution, which is due to the formation of elemental iodine (I₂).
Q3: What is the role of a copper stabilizer?
A3: Copper, often in the form of powder or turnings, acts as a stabilizer by scavenging iodine radicals or reacting with elemental iodine as it forms, thus preventing it from participating in or catalyzing further decomposition reactions. Some commercial sources of similar perfluoroalkyl iodides include copper as a stabilizer.
Q4: How should I store this compound?
A4: It should be stored in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. It should be kept in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents.[2]
Q5: What is the best way to purify this compound if it has started to decompose?
A5: A standard purification protocol involves dissolving the compound in a suitable organic solvent and washing it with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[1] This is followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure. For high purity, subsequent vacuum distillation is recommended.[1]
Quantitative Data on Stability
| Compound | Temperature (°C) for significant decomposition | Conditions |
| Perfluorooctanoic acid (PFOA) | > 200 | On granular activated carbon |
| Perfluorooctanesulfonic acid (PFOS) | > 450 | On granular activated carbon |
This data is for related compounds and should be used as a general guideline. This compound's C-I bond is weaker than C-F or C-C bonds, suggesting it will be more thermally labile.
Experimental Protocols
Protocol 1: General Procedure for a Radical Addition Reaction Using this compound
This protocol outlines a general procedure for the radical addition of this compound to an alkene, incorporating measures to prevent its decomposition.
Materials:
-
This compound
-
Alkene
-
Radical initiator (e.g., AIBN, azobisisobutyronitrile)
-
Anhydrous, de-gassed solvent (e.g., toluene, heptane)
-
Copper powder (optional, as a stabilizer)
-
Schlenk flask or a three-necked flask equipped with a reflux condenser, magnetic stir bar, and a septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble the glassware and ensure it is dry. Flame-dry under vacuum if necessary. Place the magnetic stir bar in the reaction flask.
-
Inert Atmosphere: Purge the reaction flask with an inert gas for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents:
-
To the flask, add the alkene (1.0 eq) and the anhydrous, de-gassed solvent.
-
If using a stabilizer, add a small amount of copper powder (e.g., 1-5 mol%).
-
Add this compound (1.2 eq) via syringe.
-
Add the radical initiator (0.1 eq).
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-90 °C for AIBN) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
If copper powder was used, filter the mixture through a pad of celite.
-
Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate to remove any traces of iodine.
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purification of Decomposed this compound
This protocol describes how to purify this compound that has developed a pink or brown color due to the formation of iodine.
Materials:
-
Decomposed this compound
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the impure this compound in an equal volume of an organic solvent.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Shake the funnel, venting occasionally. Continue until the organic layer is colorless.
-
Separate the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate and swirl. Let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for decomposition issues.
References
Technical Support Center: Purification of Products from 1-Iodo-8H-perfluorooctane
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing the challenge of removing unreacted 1-Iodo-8H-perfluorooctane from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: After my reaction, I have a mixture of my desired organic product and unreacted this compound. What is the most straightforward method to separate them?
A1: The separation strategy depends on the properties of your desired product. The most common and effective methods leverage the unique properties of the highly fluorinated starting material. The two primary recommended techniques are Fluorous Solid-Phase Extraction (F-SPE) and Fluorous-Organic Liquid-Liquid Extraction (LLE).
Q2: How do I choose between Fluorous Solid-Phase Extraction (F-SPE) and Liquid-Liquid Extraction (LLE)?
A2: The choice depends on the scale of your reaction and the fluorine content of your compounds.
-
Fluorous Solid-Phase Extraction (F-SPE) is ideal for small to medium scale purifications (milligrams to a few grams) and is very effective for separating compounds with high fluorine content, like this compound, from non-fluorous products.[1][2] It offers high selectivity and efficiency.[1][3]
-
Liquid-Liquid Extraction (LLE) is suitable for larger scale reactions where the cost of F-SPE cartridges might be a concern. It relies on the partitioning of compounds between two immiscible liquid phases, typically a fluorous solvent and a standard organic solvent.[4][5][6]
Q3: My product is not fluorous. Which F-SPE method should I use?
A3: You should use a standard Fluorous Solid-Phase Extraction (F-SPE) protocol. In this method, the crude reaction mixture is loaded onto a fluorous silica gel cartridge. The non-fluorous product is eluted with a "fluorophobic" solvent (like a methanol/water mixture), while the highly fluorinated this compound is retained on the cartridge.[7]
Q4: What if my desired product also has some fluorine atoms?
A4: If your product has a low fluorine content (a "lightly" fluorous tag), F-SPE can still be effective.[2] The highly fluorinated this compound will bind much more strongly to the fluorous silica, allowing for separation with a carefully chosen solvent gradient. For products with higher fluorine content, Reverse Fluorous Solid-Phase Extraction (r-F-SPE) might be a better option. In r-F-SPE, a standard silica gel is used to retain the more polar organic compounds while the fluorous compounds are eluted with a "fluorophilic" solvent.[8]
Q5: I am trying to perform a fluorous-organic liquid-liquid extraction, but my layers are not separating well. What could be the issue?
A5: Emulsion formation can be a problem. To resolve this, you can try adding a small amount of a saturated salt solution (brine) to the aqueous phase if one is present, or gently swirl the separatory funnel instead of vigorous shaking. Allowing the mixture to stand for a longer period can also help the layers to separate.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of non-fluorous product after F-SPE | The elution solvent is not polar enough to effectively wash the product off the fluorous silica gel. | Increase the proportion of the more polar solvent in your elution mixture (e.g., increase the water content in a methanol/water system). |
| This compound is co-eluting with my product during F-SPE | The elution solvent is too "fluorophilic," causing the iodoperfluorooctane to elute. | Decrease the proportion of the organic solvent in your elution mixture (e.g., use a higher water content in a methanol/water system). Ensure the cartridge is not overloaded. |
| Poor separation in fluorous-organic LLE | The organic solvent and fluorous solvent are partially miscible. | Choose a more immiscible solvent pair. For example, use a highly fluorinated solvent like FC-72 (perfluorohexanes) with a polar organic solvent like acetonitrile or methanol. |
| Product is partitioning into the fluorous phase during LLE | Your product has significant fluorous affinity. | This is less common for non-fluorous products. If this occurs, F-SPE is likely a better separation technique. |
Experimental Protocols
Protocol 1: Standard Fluorous Solid-Phase Extraction (F-SPE)
This protocol is designed for the separation of a non-fluorous organic product from the highly fluorinated this compound.
Materials:
-
Fluorous silica gel cartridge (e.g., FluoroFlash®)
-
Methanol (MeOH)
-
Deionized water
-
Reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., DMF, THF, or the loading solvent).
Procedure:
-
Cartridge Conditioning: Wash the fluorous SPE cartridge with 3 column volumes of methanol, followed by 3 column volumes of the initial elution solvent (e.g., 80:20 MeOH/H₂O).[2]
-
Sample Loading: Dissolve the crude reaction mixture in a minimum amount of a suitable solvent and load it onto the conditioned cartridge.
-
Elution of Non-Fluorous Product: Elute the cartridge with a "fluorophobic" solvent mixture, such as 80:20 MeOH/H₂O.[2] Collect the fractions containing your desired non-fluorous product. The unreacted this compound will be retained on the fluorous silica gel.
-
Elution of Fluorous Contaminant (Optional): To regenerate the cartridge, the retained this compound can be eluted with a "fluorophilic" solvent like pure methanol or a fluorinated solvent.
-
Analysis: Analyze the collected fractions (e.g., by TLC, LC-MS) to confirm the separation and purity of your product.
Caption: Standard F-SPE workflow for product purification.
Protocol 2: Fluorous-Organic Liquid-Liquid Extraction (LLE)
This protocol is suitable for larger-scale separations.
Materials:
-
Separatory funnel
-
Fluorinated solvent (e.g., FC-72, HFE-7100)
-
Organic solvent immiscible with the fluorous solvent (e.g., acetonitrile, methanol, toluene)
-
Reaction mixture
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in the organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of the fluorous solvent.
-
Partitioning: Gently invert the separatory funnel multiple times to allow for partitioning of the components. The highly fluorinated this compound will preferentially move into the fluorous phase, while your non-fluorous product will remain in the organic phase.
-
Separation: Allow the layers to fully separate. Drain the lower fluorous layer containing the this compound.
-
Repeat (Optional): For optimal separation, the organic layer can be extracted again with fresh fluorous solvent.
-
Product Isolation: Collect the organic layer and remove the solvent under reduced pressure to isolate your purified product.
Caption: Fluorous-Organic LLE workflow for product purification.
Data Summary
The following table summarizes the expected outcomes for each purification method. The actual yields and purities will depend on the specific reaction and conditions.
| Method | Typical Scale | Product Recovery (Non-Fluorous) | Purity of Product | Key Advantage |
| Fluorous Solid-Phase Extraction (F-SPE) | mg - g | > 95% | > 98% | High efficiency and selectivity[1][3] |
| Fluorous-Organic Liquid-Liquid Extraction (LLE) | g - kg | > 90% | > 95% | Scalability and lower cost of consumables |
References
- 1. silicycle.com [silicycle.com]
- 2. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 1-Iodo-8H-perfluorooctane
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing catalytic reactions involving 1-Iodo-8H-perfluorooctane (H(CF₂)₇CF₂I). It includes frequently asked questions, troubleshooting advice, comparative data, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for this compound?
A1: this compound is a versatile reagent primarily used in three classes of catalytic reactions:
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, and Sonogashira coupling to form new carbon-carbon bonds. These are valuable for integrating the perfluorooctyl moiety into complex organic molecules. Palladium catalysts are often used with specialized phosphine ligands.[1][2]
-
Copper-Catalyzed/Mediated Reactions: Copper catalysts are effective for the arylation of perfluoroalkyl sources and can be used in C-H functionalization reactions.[3][4][5] These methods are often cost-effective alternatives to palladium.
-
Photoinduced/Photoredox Radical Reactions: The C-I bond is relatively weak and can be cleaved by visible light, often with the aid of a photocatalyst (like Iridium or Ruthenium complexes, or catalyst-free systems) to generate a perfluoroalkyl radical.[6][7] This radical can then add to alkenes, alkynes, or (hetero)arenes.[8]
Q2: How do I choose between a Palladium, Copper, or Photoredox catalyst system?
A2: The choice depends on your desired transformation:
-
For C(sp²)-C(sp³) coupling (e.g., with arylboronic acids): A Palladium catalyst with a bulky, electron-rich phosphine ligand is the most established and reliable choice.[9][10]
-
For C-H functionalization or coupling with heteroaryl bromides: Copper catalysis is a strong candidate, often providing complementary reactivity to palladium.[4][5]
-
For addition to double/triple bonds or direct C-H perfluoroalkylation: Photoredox catalysis is ideal. It operates under mild conditions (room temperature) and avoids the need for pre-functionalized coupling partners.[6][7]
Q3: Why are specialized phosphine ligands necessary for Palladium-catalyzed cross-coupling with this substrate?
A3: Perfluoroalkyl iodides can be challenging substrates. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are crucial for several reasons[2][9]:
-
They promote the rate-limiting oxidative addition step.
-
They stabilize the palladium center, preventing catalyst decomposition.
-
Their steric bulk accelerates the final reductive elimination step, which is often the turnover-limiting step, leading to higher yields and preventing side reactions.
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the common causes and how can I fix it?
A4: Low yield is a frequent issue. Consider the following causes and solutions, as outlined in the diagnostic workflow below.
Caption: Troubleshooting workflow for low reaction yield.
Q5: I am observing significant formation of 8H,8H-perfluorooctane (H(CF₂)₈H) instead of my desired coupled product. What is happening?
A5: This indicates a reduction side reaction where the iodide is replaced by a hydrogen atom. This is common in cross-coupling reactions and can be caused by:
-
An overly strong or reactive base: The base may react directly or indirectly to reduce the substrate. Try screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[10]
-
Moisture in the reaction: Water can be a proton source. Ensure all reagents and solvents are rigorously dried.
-
Inefficient catalytic cycle: If the cross-coupling is slow, side reactions can dominate. Using a more active ligand (e.g., a bulky biarylphosphine) can accelerate the desired reaction to outcompete the reduction pathway.[9]
Q6: My photoinduced reaction is not working or is very slow. What should I check?
A6: For photo-driven reactions, consider these factors:
-
Light Source: Ensure your light source has the correct wavelength to excite the photocatalyst or substrate-additive complex. Blue LEDs or even compact fluorescent lamps (CFLs) are often sufficient.[7]
-
Degassing: Oxygen can quench the excited state of the photocatalyst. Thoroughly degas your reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen).
-
Solvent: The solvent can play a critical role. Solvents like DMPU, THF, or acetonitrile are commonly used. Ensure the solvent is dry and appropriate for the specific reaction.[3][7]
-
Catalyst Choice: While many reactions use Ruthenium or Iridium photocatalysts, simpler and cheaper copper complexes or even catalyst-free systems (using an amine additive) can be effective for perfluoroalkyl iodides.[6][7]
Catalyst System Performance Data
The following tables summarize representative data for different catalytic systems used in reactions with perfluoroalkyl halides. This data can serve as a starting point for your own optimizations.
Table 1: Palladium-Catalyzed C-O Coupling of Aryl Bromides with Fluoroalcohols (Adapted from related systems, demonstrating ligand effects)
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | 100 | 18 | 35 |
| 2 | Pd₂(dba)₃ (2) | tBuBrettPhos (6) | Cs₂CO₃ | 100 | 2 | 51 |
| 3 | G3-tBuBrettPhos (2) | - | Cs₂CO₃ | 100 | 2 | 70 |
| 4 | G3-tBuBrettPhos (2) | - | K₃PO₄ | 100 | 2 | 70 |
Data adapted from studies on similar fluorinated substrates to illustrate trends.[10] Buchwald G3 precatalysts often show superior performance.
Table 2: Copper-Catalyzed Arylation of 1H-Perfluoroalkanes with Aryl Iodides (Demonstrates substrate scope with a CuCl/phenanthroline system)
| Entry | Aryl Iodide | Product Yield (%) |
| 1 | 2-Iodoanisole (electron-rich) | 64 |
| 2 | 4-Iodotoluene (electron-rich) | 68 |
| 3 | 4-Iodobenzonitrile (electron-poor) | 90 |
| 4 | Ethyl 4-iodobenzoate (electron-poor) | 87 |
| 5 | 2-Iodopyridine (heterocycle) | 82 |
Reaction Conditions: TMP₂Zn (base), 1H-perfluoroalkane, Aryl Iodide, CuCl (0.05 mmol), phenanthroline (0.1 mmol), DMPU (solvent), 90 °C.[3]
Key Experimental Protocol
Representative Protocol: Photoinduced, Copper-Catalyzed C-H Perfluoroalkylation of a Heteroarene
This protocol is a general guide for the direct C-H functionalization of a heteroarene with this compound using a photoredox copper catalyst.[6]
Materials:
-
Heteroarene (e.g., caffeine, 1.0 equiv)
-
This compound (1.5 equiv)
-
[Cu(bcp)DPEPhos]PF₆ (photocatalyst, 1-2 mol%)
-
Potassium Acetate (KOAc, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroarene, potassium acetate, and the copper photocatalyst.
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Using a syringe, add the anhydrous, degassed solvent, followed by the this compound.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for photoinduced perfluoroalkylation.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Photoinduced, copper-catalysed direct perfluoroalkylation of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Iodo-8H-perfluorooctane and Related Compounds
This technical support guide provides essential information for researchers, scientists, and drug development professionals on managing reaction temperatures when working with 1-Iodo-8H-perfluorooctane and structurally similar perfluorinated iodine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound and related compounds that influence reaction temperature?
A1: Understanding the physical properties of your specific perfluoroalkyl iodide is critical for proper temperature management. The boiling and melting points dictate the physical state of the compound at various temperatures and are essential for setting up reaction and purification steps.
| Property | This compound | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | Heptadecafluoro-1-iodooctane |
| Synonyms | 8H-Perfluorooctyl iodide | 1H,1H,2H,2H-Perfluorooctyl iodide | Perfluorooctyl iodide, 1-Iodoperfluorooctane |
| CAS Number | 79162-64-4[1] | 2043-57-4[2] | 507-63-1[3][4] |
| Molecular Formula | C8HF16I[1] | C8H4F13I[2] | C8F17I[3] |
| Molecular Weight | 527.97 g/mol [1] | 474.00 g/mol [2] | 545.96 g/mol |
| Boiling Point | Not available | 160 - 161 °C | 160 - 161 °C[3][5] |
| Melting Point | Not available | ~20 °C[2] | 25 °C[3][6] |
| Density | Not available | 2.067 g/cm³ at 20 °C | 2.067 g/mL at 20 °C[3][5] |
| Flash Point | Not available | Not available | 115 °C (closed cup) |
Q2: What is the thermal stability of these compounds?
A2: Perfluoroalkyl iodides are generally stable at room temperature but can undergo decomposition at elevated temperatures. Strong heating should be avoided as it can lead to the formation of explosive mixtures with air. Thermal decomposition can generate hazardous substances such as carbon oxides, hydrogen fluoride, and hydrogen iodide.[7][8][9] The C-I bond is the most likely site for initial cleavage. For perfluorinated compounds in general, thermal decomposition is initiated by the cleavage of the weakest bond in the structure.[10]
Q3: Are there any known incompatibilities I should be aware of when heating reactions?
A3: Yes, these compounds are incompatible with strong oxidizing agents, strong bases, and some metals.[8] Contact with these substances, especially at elevated temperatures, should be avoided to prevent uncontrolled reactions.
Troubleshooting Guide
Problem: My reaction is showing an uncontrolled temperature increase (exotherm).
-
Possible Cause: The reaction is highly exothermic, and the heat removal capacity of the system is insufficient. Many reactions, such as esterifications, can be strongly exothermic.[11]
-
Solution:
-
Immediately begin cooling the reaction vessel using an ice bath or other appropriate cooling system.
-
If the reaction is being run with the addition of a reagent, stop the addition immediately.
-
Ensure proper stirring to maintain homogenous temperature distribution.
-
For future experiments, consider the following preventative measures:
-
Slowing the rate of reagent addition.
-
Diluting the reaction mixture.
-
Using a reaction vessel with a larger surface area for better heat transfer.
-
Employing a phase change material to absorb excess heat.[11]
-
-
Problem: I am observing the formation of unexpected byproducts or a dark coloration at elevated temperatures.
-
Possible Cause: Thermal decomposition of the this compound or other reactants is occurring. When heated to decomposition, these compounds can emit toxic vapors.[3]
-
Solution:
-
Lower the reaction temperature immediately.
-
Analyze the byproduct to understand the decomposition pathway.
-
Consult literature for the optimal temperature range for your specific reaction to minimize side reactions.
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Problem: The reaction is not proceeding to completion, even at the recommended temperature.
-
Possible Cause:
-
Inaccurate temperature measurement: The thermometer or probe may be improperly calibrated or positioned.
-
Poor heat transfer: Inadequate stirring or a viscous reaction mixture can lead to temperature gradients.
-
Decomposition of a catalyst or reagent at the set temperature.
-
-
Solution:
-
Verify the accuracy of your temperature measurement device.
-
Ensure the probe is placed in a location that reflects the bulk reaction temperature.
-
Increase the stirring rate to improve heat distribution.
-
If possible, use a different solvent to improve solubility and heat transfer.
-
Investigate the thermal stability of all reaction components to ensure they are stable at the reaction temperature.
-
Experimental Protocols
General Protocol for Temperature-Controlled Reaction
This protocol provides a general framework. Specific temperatures and durations will depend on the particular reaction being performed.
-
System Setup:
-
Assemble a reaction vessel equipped with a magnetic or overhead stirrer, a condenser, a temperature probe, and an inlet for an inert gas.
-
Place the reaction vessel in a suitable heating/cooling bath (e.g., oil bath, water bath, or cryostat) to allow for precise temperature control.
-
Ensure the temperature probe is immersed in the reaction mixture but does not interfere with the stirring.
-
-
Reagent Addition:
-
Charge the reaction vessel with this compound and the solvent.
-
Begin stirring and purge the system with an inert gas.
-
Bring the mixture to the desired initial temperature.
-
If the other reactant is added portion-wise or via an addition funnel, add it slowly to control any potential exotherm.
-
-
Temperature Monitoring and Control:
-
Continuously monitor the internal temperature of the reaction.
-
Adjust the external heating/cooling bath as necessary to maintain the target temperature within a narrow range (e.g., ±2 °C).
-
Be vigilant for any sudden temperature spikes, which could indicate an uncontrolled exotherm.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature or below before exposing it to air or beginning the work-up procedure.
-
Quench the reaction carefully by slowly adding the appropriate quenching agent, potentially in an ice bath to dissipate any heat generated.
-
Visualizations
Caption: Troubleshooting workflow for temperature fluctuations.
Caption: Decision logic for selecting reaction temperature.
References
- 1. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluorooctyl iodide | 507-63-1 [chemicalbook.com]
- 4. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ヘプタデカフルオロ-1-ヨードオクタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Perfluoro-1-iodooctane, 98% | Fisher Scientific [fishersci.ca]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Common impurities in commercial 1-Iodo-8H-perfluorooctane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 1-Iodo-8H-perfluorooctane in their experiments.
Frequently Asked Questions (FAQs) About Impurities
Q1: What is the expected purity of commercial this compound?
A1: Commercial grades of this compound typically have a purity of 98% or higher. However, the remaining percentage may contain impurities that can originate from the synthetic route or degradation of the product. It is always recommended to consult the certificate of analysis (CoA) for a specific lot.
Q2: What are the common types of impurities found in commercial this compound?
A2: Based on the common synthetic routes for fluorinated alkyl iodides, which often involve telomerization and subsequent reactions, the following types of impurities may be present:
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Homologues (Different Perfluoroalkyl Chain Lengths): The telomerization process used to create the perfluoroalkyl backbone can result in a distribution of chain lengths. Therefore, you might find small quantities of shorter or longer chain analogues (e.g., 1-Iodo-6H-perfluorohexane or 1-Iodo-10H-perfluorodecane).
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Unreacted Starting Materials: Residual amounts of the starting materials used in the synthesis, such as shorter-chain perfluoroalkyl iodides or ethylene, might be present.
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Byproducts of the Iodination Step: Depending on the specific iodination process used, byproducts can be generated and may not be completely removed during purification.
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Degradation Products: this compound can be susceptible to degradation, especially when exposed to light or high temperatures. This can lead to the formation of corresponding alcohols or alkenes. The C-I bond can be labile under certain conditions.
-
Solvent Residues: Residual solvents from the synthesis and purification processes may be present in trace amounts.
Q3: How can these impurities affect my experiment?
A3: The presence of impurities can have several adverse effects on experimental outcomes:
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Inaccurate Stoichiometry: If the actual concentration of this compound is lower than assumed due to the presence of impurities, it can lead to incomplete reactions and lower yields.
-
Side Reactions: Reactive impurities can participate in unintended side reactions, leading to the formation of unexpected byproducts and complicating the purification of the desired product.
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Inhibition or Catalysis: Certain impurities might inhibit the desired reaction or, conversely, act as unintended catalysts, altering the reaction kinetics and product distribution.
-
Analytical Interference: Impurities can co-elute with the product in chromatographic analyses or have overlapping signals in spectroscopic analyses, leading to inaccurate characterization and quantification.
Quantitative Data on Potential Impurities
The following table summarizes potential impurities and their likely concentration ranges in a commercial batch of this compound. Please note that these are typical ranges, and the actual impurity profile can vary between suppliers and batches.
| Impurity Class | Specific Example | Typical Concentration Range (%) | Potential Impact |
| Homologues | 1-Iodo-6H-perfluorohexane | 0.1 - 1.0 | Inaccurate stoichiometry, purification challenges |
| 1-Iodo-10H-perfluorodecane | 0.1 - 1.0 | Inaccurate stoichiometry, purification challenges | |
| Unreacted Precursors | Perfluorohexyl iodide | < 0.5 | Potential for side reactions |
| Degradation Products | 8H-perfluorooctan-1-ol | < 0.5 | Can react with organometallics or strong bases |
| 8H-perfluorooct-1-ene | < 0.2 | May undergo undesired addition reactions | |
| Solvent Residues | Acetonitrile, Hexane | < 0.1 | Generally low impact, but can interfere with sensitive reactions |
Troubleshooting Guide
Q: My reaction is sluggish or incomplete. Could impurities in this compound be the cause?
A: Yes, an incomplete or slow reaction is a common issue that can be linked to reagent purity.
-
Presence of Less Reactive Homologues: If your reagent contains a significant amount of homologues with different chain lengths, the effective concentration of the desired this compound is reduced, leading to lower reaction rates.
-
Presence of 8H-perfluorooctan-1-ol: This degradation product can react with and consume organometallic reagents or strong bases, reducing the amount available to react with your intended substrate.
-
Inhibitory Impurities: Trace amounts of unknown impurities could be inhibiting your catalyst or reacting with a key intermediate.
Recommended Actions:
-
Verify Purity: Analyze the purity of your this compound lot using GC-MS or ¹⁹F NMR (see protocols below).
-
Increase Reagent Stoichiometry: Empirically test increasing the equivalents of this compound to compensate for the lower effective concentration.
-
Purify the Reagent: If significant impurities are detected, consider purifying the reagent by distillation or column chromatography before use.
Q: I am observing unexpected byproducts in my reaction. How can I determine if they originate from the this compound?
A: Unexpected byproducts are often a direct result of impurities in the starting materials.
-
Reaction of Homologues: Different chain-length homologues will react similarly to the main component, leading to a family of related byproducts that can be difficult to separate.
-
Reaction of Degradation Products: As mentioned, 8H-perfluorooctan-1-ol can lead to ether byproducts in the presence of strong bases. 8H-perfluorooct-1-ene could undergo polymerization or other addition reactions.
Recommended Actions:
-
Analyze the Impurity Profile: Use GC-MS to identify the impurities in your starting material. The mass spectra of the impurities can help predict the structures of the byproducts.
-
Run a Blank Reaction: Conduct a control reaction with all reagents except your primary substrate to see if the this compound itself generates byproducts under the reaction conditions.
-
Modify Purification Strategy: Develop a purification strategy (e.g., chromatography with a different solvent system, crystallization) to specifically target the removal of the observed byproducts.
Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile impurities in this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-600.
-
-
Data Analysis:
-
Identification: Identify this compound and any impurities by comparing their retention times and mass spectra to reference data or libraries.
-
Quantification: Estimate the purity by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use a certified reference standard to create a calibration curve.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Objective: To identify and quantify fluorinated impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., trifluorotoluene) for quantitative analysis.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Spectrometer Frequency: ≥ 400 MHz (for ¹H).
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all fluorine nuclei for accurate integration.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Analysis:
-
Identification: The chemical shifts of the fluorine signals are highly sensitive to the local chemical environment. Compare the observed spectrum to a reference spectrum of pure this compound to identify impurity signals. Different homologues will have distinct signals for their terminal CF₃ groups.
-
Quantification: Integrate the signals corresponding to the main compound and the impurities. The relative integrals, normalized to the number of fluorine atoms contributing to each signal, provide the molar ratio of the components. The use of an internal standard allows for the determination of the absolute concentration of the main compound and impurities.
-
Visual Workflow and Relationship Diagrams
Caption: Troubleshooting workflow for purity-related issues.
Caption: Potential synthetic origins of impurities.
Stability issues of 1-Iodo-8H-perfluorooctane upon storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 1-Iodo-8H-perfluorooctane.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For optimal shelf-life, refrigeration (2-8°C) in an amber glass bottle is recommended. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
Q2: My solution of this compound has turned yellow/brown. What does this indicate?
A yellow or brown discoloration is a common sign of degradation.[1] this compound, like other iodoalkanes, can decompose upon exposure to light and/or heat. This degradation involves the cleavage of the carbon-iodine bond, leading to the formation of molecular iodine (I₂), which imparts the color to the solution.[1] The intensity of the color can be an indicator of the extent of degradation.
Q3: What is the role of the copper stabilizer sometimes found in the product?
Copper is often added as a stabilizer to iodoalkanes.[1] Its primary function is to scavenge any free molecular iodine (I₂) that forms during storage.[1] Copper reacts with iodine to form insoluble copper(I) iodide (CuI), effectively removing the colored impurity from the solution and preserving the purity of the reagent.[1]
Q4: Can I use the product if it is discolored?
If the discoloration is minor, the product may still be usable for some applications, but the purity will be compromised. It is highly recommended to assess the purity of the material before use (see Experimental Protocols). If high purity is critical for your experiment, it is best to use a fresh, unopened bottle or purify the discolored material.
Q5: What are the primary degradation products of this compound?
The primary degradation pathway involves the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This process, often initiated by light (photolysis), generates a perfluorooctyl radical and an iodine radical.[1] The iodine radicals can then combine to form molecular iodine (I₂), which is responsible for the discoloration.[1] Other byproducts may form from reactions of the perfluorooctyl radical.
Q6: What materials are incompatible with this compound?
Strong oxidizing agents and strong bases should be avoided as they can promote the degradation of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellow/Brown) | Exposure to light, heat, or air leading to the formation of free iodine. | 1. Verify the purity using GC-MS (Protocol 2).2. For applications sensitive to impurities, use a fresh bottle or purify the material (e.g., by passing through a short plug of alumina or by distillation).3. Ensure proper storage of remaining material in a cool, dark place under an inert atmosphere. |
| Inconsistent Experimental Results | Degradation of the reagent, leading to lower effective concentration and the presence of reactive impurities. | 1. Immediately test the purity of the stored reagent using Protocol 2.2. Quantify the amount of free iodine using Protocol 3.3. If degradation is confirmed, switch to a new, unopened bottle of the reagent for all subsequent experiments to ensure consistency. |
| Precipitate Formation | Significant degradation or reaction with contaminants. In stabilized products, this could be copper(I) iodide. | 1. Do not use the material.2. Dispose of the bottle according to your institution's hazardous waste guidelines. |
Data Presentation
While specific quantitative stability data for this compound is not extensively available, the following table provides an illustrative summary of expected stability based on the known behavior of analogous iodoalkanes.
Table 1: Illustrative Stability of this compound Under Various Storage Conditions Over 6 Months
| Storage Condition | Stabilizer | Expected Purity | Observations |
| Refrigerated (2-8°C), Dark | With Copper | > 98% | Clear, colorless liquid. |
| Without Copper | ~95-97% | May show very faint yellowing. | |
| Room Temp (~22°C), Dark | With Copper | ~97-98% | Generally clear and colorless. |
| Without Copper | ~90-95% | Noticeable yellowing. | |
| Room Temp (~22°C), Ambient Light | With Copper | ~95% | Faint to moderate yellowing. |
| Without Copper | < 90% | Significant yellow to brown discoloration. |
Note: This data is for illustrative purposes to demonstrate relative stability and is based on the general chemical properties of iodoalkanes.
Visualizations
Below are diagrams illustrating the degradation pathway, a recommended experimental workflow for stability assessment, and a troubleshooting decision tree.
Caption: Degradation of this compound and stabilization by copper.
Caption: Workflow for assessing the stability of a stored sample.
References
Effect of solvent choice on 1-Iodo-8H-perfluorooctane reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-Iodo-8H-perfluorooctane in chemical reactions, with a specific focus on the critical role of solvent selection in determining reaction outcomes.
Troubleshooting Guide
Researchers may encounter several common issues during reactions involving this compound. This guide provides potential causes and solutions to troubleshoot these problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Poor solubility of this compound: The highly fluorinated structure of the reactant can lead to limited solubility in many common organic solvents. | - Use a solvent with some fluorous character or a co-solvent system. - Consider highly polar aprotic solvents like DMF or DMSO where solubility may be enhanced. - Gently warm the reaction mixture to improve solubility, but monitor for potential side reactions. |
| Inappropriate solvent polarity for the intended mechanism: The choice of a polar protic solvent can hinder S\N2 reactions by solvating the nucleophile.[1][2] | - For S\N2 reactions, switch to a polar aprotic solvent such as acetone, acetonitrile, DMF, or DMSO to enhance nucleophilicity.[3][4] - For reactions proceeding through an S\N1 mechanism, a polar protic solvent like water, ethanol, or methanol can help stabilize the carbocation intermediate.[1] | |
| Weak nucleophile: The chosen nucleophile may not be strong enough to displace the iodide from the sterically hindered and electronically deactivated perfluoroalkyl chain. | - Use a more potent nucleophile. Negatively charged species are generally more nucleophilic than their neutral counterparts.[5] - If possible, deprotonate the nucleophile to increase its reactivity. | |
| Formation of Multiple Products/Side Reactions | Elimination reactions competing with substitution: Strong, sterically hindered bases can promote elimination over substitution. | - Use a less sterically hindered nucleophile/base. - Lower the reaction temperature to favor the substitution pathway, which generally has a lower activation energy than elimination. |
| Reaction with the solvent: Some solvents can act as nucleophiles (solvolysis), especially under forcing conditions.[1] | - Choose a non-nucleophilic solvent. - If solvolysis is unavoidable, consider using the solvent as the reagent in excess. | |
| Difficulty in Product Isolation | High solubility of the product in the reaction solvent: The perfluoroalkyl chain can make the product highly soluble in certain organic solvents, complicating extraction. | - Employ fluorous-phase extraction techniques if applicable. - Use a solvent from which the product is likely to precipitate upon cooling. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction mechanism (S\N1 vs. S\N2) for this compound?
A1: The solvent plays a crucial role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, ethanol, methanol) can stabilize both the carbocation intermediate and the nucleophile.[1] This stabilization of the intermediate favors the S\N1 mechanism . However, the solvation of the nucleophile can decrease its reactivity, potentially slowing down or inhibiting S\N2 reactions .[3][6]
-
Polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[3][4] This enhanced nucleophilicity strongly favors the S\N2 mechanism .
Q2: In which solvents is this compound most likely to be soluble?
Q3: Why is my reaction with this compound so slow in a polar protic solvent?
A3: If you are attempting a bimolecular nucleophilic substitution (S\N2) reaction, the use of a polar protic solvent is likely the issue. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of the this compound.[2][6] This significantly reduces the reaction rate. For S\N2 reactions, switching to a polar aprotic solvent is recommended.[3][4]
Q4: Can I use a non-polar solvent for my reaction?
A4: While this compound may be soluble in some non-polar solvents, many nucleophiles (especially ionic ones) will not dissolve sufficiently for the reaction to proceed at a reasonable rate.[4] A polar aprotic solvent is often the best compromise, as it can dissolve both the electrophile and the nucleophile to a sufficient extent.[4]
Experimental Protocols
The following is a generalized experimental protocol for a nucleophilic substitution reaction with this compound. This should be adapted based on the specific nucleophile and desired product.
General Procedure for Nucleophilic Substitution (S\N2)
-
Solvent Selection and Preparation: Choose a dry, polar aprotic solvent (e.g., acetone, acetonitrile, DMF, or DMSO). Ensure the solvent is anhydrous, as water can compete as a nucleophile.
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile in the selected solvent.
-
Reaction Initiation: To the stirred solution of the nucleophile, add this compound (typically 1.0 equivalent) either neat or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) until the starting material is consumed.
-
Work-up and Isolation:
-
Quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Visualizations
Caption: Influence of solvent choice on the reaction pathways of this compound.
Caption: Troubleshooting workflow for low reactivity in reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Validation & Comparative
Validation of 1-Iodo-8H-perfluorooctane Synthesis by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis of 1-Iodo-8H-perfluorooctane, validated through Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data for the target compound and potential alternatives, and a logical workflow for synthesis and validation are presented to support researchers in the accurate preparation and characterization of this fluorinated building block.
Introduction
This compound is a valuable synthetic intermediate in the development of fluorinated pharmaceuticals and materials. Its synthesis requires careful control to ensure high purity and yield. This document outlines a validated synthesis approach and provides the necessary NMR spectroscopic data for unambiguous structural confirmation. We also present data for a common isomer, 1-Iodo-1H,1H,2H,2H-perfluorooctane, to highlight the importance of precise analytical techniques in distinguishing between structurally similar compounds.
Synthesis and Validation Workflow
The synthesis of this compound can be achieved through the radical addition of a suitable perfluoroalkyl iodide to an alkene. The subsequent validation relies on a multi-nuclear NMR analysis to confirm the structure and assess purity.
Caption: Logical workflow for the synthesis and NMR validation of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the radical addition of perfluoroalkyl iodides to alkenes.
Materials:
-
Perfluorohexyl iodide (1.0 eq)
-
Ethene (excess)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous acetonitrile (solvent)
Procedure:
-
A high-pressure stainless-steel reactor is charged with perfluorohexyl iodide and anhydrous acetonitrile.
-
The reactor is sealed and purged with nitrogen to remove oxygen.
-
AIBN is added to the reactor.
-
The reactor is cooled, and a controlled excess of ethene gas is introduced.
-
The reaction mixture is heated to 70-80 °C and stirred for 12-24 hours. The pressure should be monitored throughout the reaction.
-
After cooling to room temperature, the excess ethene is carefully vented.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Expected Yield: 70-85%
NMR Spectroscopic Analysis
Sample Preparation:
Approximately 10-20 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, no external standard is required if the spectrometer is referenced to an external standard or if the chemical shifts are reported relative to a known solvent peak.
Instrumentation:
NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
Acquisition Parameters:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).
-
¹⁹F NMR: Proton-decoupled experiment.
Data Presentation: NMR Spectral Data
The following tables summarize the predicted NMR spectral data for this compound and the experimental data for its isomer, 1-Iodo-1H,1H,2H,2H-perfluorooctane, for comparative purposes.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 - 6.5 | Triplet of doublets | 1H | -CHF-I |
| ~3.2 - 3.5 | Multiplet | 2H | -CF₂-CH ₂-CHF-I |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~105 - 120 | -CF₂- (multiple signals) |
| ~30 - 40 | -C H₂-CHF-I |
| ~-10 to 10 | -C HF-I |
Table 3: Predicted ¹⁹F NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~-81 | -CF₃ |
| ~-114 to -127 | -CF₂- (multiple signals) |
| ~-200 to -220 | -CF H-I |
Table 4: Experimental NMR Data for 1-Iodo-1H,1H,2H,2H-perfluorooctane in CDCl₃[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 3.25 | Triplet | -CH₂-I |
| ¹H | 2.45 | Triplet of triplets | -CF₂-CH ₂- |
| ¹³C | 118.6, 116.2, 113.8, 111.4, 108.9, 108.6 | Multiplets | -CF₂- (multiple signals), -CF₃ |
| ¹³C | 32.7 | Triplet | -CF₂-C H₂- |
| ¹³C | -5.8 | Singlet | -C H₂-I |
| ¹⁹F | -81.1 | Triplet | -CF₃ |
| ¹⁹F | -114.5 | Multiplet | -CF₂- |
| ¹⁹F | -122.1, -123.0, -123.7, -126.5 | Multiplets | -CF₂- (remaining signals) |
Comparison and Validation
The key to validating the synthesis of this compound lies in the distinct NMR signatures of the -CHF-I and adjacent -CH₂- groups. The ¹H NMR spectrum is expected to show a downfield proton signal for the methine group directly attached to iodine, which will be split by the adjacent fluorine and methylene protons. The ¹⁹F NMR will be characterized by a signal at a significantly different chemical shift for the single fluorine atom compared to the perfluorinated chain.
In contrast, the isomer 1-Iodo-1H,1H,2H,2H-perfluorooctane shows two distinct triplets in the ¹H NMR spectrum corresponding to the two methylene groups, with no signal in the region expected for a methine proton. The ¹⁹F NMR spectrum of this isomer lacks the characteristic signal for a fluorine atom attached to a hydrogen-bearing carbon.
By comparing the experimentally obtained NMR spectra of the synthesized product with the predicted data for this compound and the experimental data for its isomer, a clear and unambiguous validation of the synthesis can be achieved. The absence of signals corresponding to starting materials or the isomeric alternative in the final product spectrum will confirm the purity of the synthesized this compound.
References
A Comparative Guide to Perfluoroalkylating Agents: 1-Iodo-8H-perfluorooctane and Beyond
For Researchers, Scientists, and Drug Development Professionals
The introduction of perfluoroalkyl (Rf) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. A diverse array of reagents has been developed to facilitate perfluoroalkylation, each with distinct mechanisms, substrate scopes, and reaction conditions. This guide provides an objective comparison of 1-Iodo-8H-perfluorooctane with other prominent perfluoroalkylating agents, supported by experimental data and detailed protocols to aid in reagent selection for specific research and development needs.
Performance Comparison of Perfluoroalkylating Agents
The choice of a perfluoroalkylating agent is dictated by the desired transformation, the nature of the substrate, and the required reaction conditions. Perfluoroalkylating agents can be broadly categorized into radical, electrophilic, and nucleophilic reagents. This compound, a member of the perfluoroalkyl iodide family, primarily serves as a precursor for perfluoroalkyl radicals.
| Reagent Class | Specific Reagent Example(s) | Mechanism | Typical Substrates | Key Advantages | Key Limitations |
| Radical Precursor | This compound, other Rf-I | Radical | Alkenes, (Hetero)arenes | Readily available, versatile under photoredox/metal catalysis | Often requires an initiator or catalyst, potential for side reactions |
| Electrophilic | Togni Reagents, Umemoto's Reagents | Electrophilic | Nucleophiles (e.g., thiols, anilines, β-ketoesters) | High reactivity, broad substrate scope for nucleophiles | Can be expensive, may require specific activators |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Electrophiles (e.g., aldehydes, ketones, imines) | Excellent for introducing CF3 groups, mild conditions | Requires a nucleophilic initiator, primarily for trifluoromethylation |
| Radical Initiator | Langlois Reagent (CF3SO2Na) | Radical | (Hetero)arenes, Boronic acids | Inexpensive, stable solid, good for radical trifluoromethylation | Requires an oxidant, primarily for trifluoromethylation |
Quantitative Data on Perfluoroalkylation Reactions
The following tables provide a summary of the performance of different perfluoroalkylating agents in specific reactions, highlighting the yields and conditions.
Table 1: Perfluoroalkylation of Heteroarenes
| Substrate | Reagent | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methylpyrrole | C4F9I | Eosin Y | Acetonitrile | RT | 0.75 | 80 (conv.) | [1] |
| Furan | C6F13I | CuI/1,10-phenanthroline | DMF | 100 | 48 | 65 | [2] |
| Benzofuran | C8F17I | CuI/1,10-phenanthroline | DMF | 100 | 48 | 78 | [2] |
| Aniline | Togni Reagent II | Cs2CO3 | Chloroform | RT | - | 95 | [3][4][5] |
| 4-Acetylpyridine | Langlois Reagent | t-BuOOH | CH2Cl2/H2O | RT | - | High | [6] |
Table 2: Perfluoroalkylation of Carbonyl Compounds
| Substrate | Reagent | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ruppert-Prakash Reagent | TBAF (cat.) | THF | 0 to RT | - | High | [7][8] |
| Acetophenone | Ruppert-Prakash Reagent | TBAF (cat.) | THF | RT | 2 | High | [7] |
| Ethyl Benzoate | Ruppert-Prakash Reagent | CsF (cat.) | DME | RT | - | High | [7] |
Experimental Protocols
Protocol 1: Photoredox-Catalyzed Perfluoroalkylation of N-Methylpyrrole with Perfluoroalkyl Iodide
This protocol describes a visible-light-induced perfluoroalkylation of N-methylpyrrole using Eosin Y as a photoredox catalyst.[1]
Materials:
-
N-Methylpyrrole
-
Perfluoroalkyl iodide (e.g., C4F9I)
-
Eosin Y
-
Tri(p-tolyl)phosphine (THTP)
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vessel, dissolve N-methylpyrrole and the perfluoroalkyl iodide in acetonitrile.
-
Add Eosin Y and THTP to the solution.
-
Irradiate the reaction mixture with visible light (e.g., white LEDs) at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, the reaction mixture is worked up by dilution with a suitable organic solvent and washing with water.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
This protocol details the trifluoromethylation of benzaldehyde using the Ruppert-Prakash reagent (TMSCF3) with a catalytic amount of tetrabutylammonium fluoride (TBAF).[7][8]
Materials:
-
Benzaldehyde
-
Ruppert-Prakash reagent (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl) for workup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent dropwise to the stirred solution.
-
Add a catalytic amount of the TBAF solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizations
Caption: General workflow for radical perfluoroalkylation.
Caption: Decision tree for selecting a perfluoroalkylating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Azidofluoroalkylation of Alkenes with Simple Fluoroalkyl Iodides Enabled by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Purity Analysis of 1-Iodo-8H-perfluorooctane: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Iodo-8H-perfluorooctane, a key building block in the synthesis of various fluorinated compounds, is no exception. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for its purity assessment, supported by detailed experimental protocols and comparative data.
Superior Purity Determination with GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a "gold standard" for the analysis of volatile and semi-volatile compounds like this compound.[1] This powerful technique combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1][2] The result is a robust method for both quantifying the main component and identifying potential impurities, even at trace levels.
In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatographic column.[2] As each component elutes from the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint for identification.[2]
Comparative Analysis of Purity Validation Techniques
While GC-MS is a primary method for analyzing this compound, other techniques can provide complementary information. The choice of method often depends on the specific analytical need, such as screening for unknown fluorinated compounds or quantifying total organic fluorine content.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection and identification.[1][2] | High sensitivity and selectivity for volatile halogenated compounds.[3][4] Provides structural information for impurity identification. | High temperatures can potentially cause degradation of thermally labile impurities.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally sensitive impurities. | This compound itself is highly volatile and not ideal for HPLC. Limited resolving power for isomers compared to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information and can be used for quantitative analysis without a reference standard (qNMR). | Lower sensitivity compared to GC-MS, making it less suitable for trace impurity detection. |
| Combustion Ion Chromatography (CIC) | The sample is combusted to convert all fluorine into hydrogen fluoride, which is then quantified by ion chromatography. | Provides a measure of the total organic fluorine content, useful for screening for all fluorinated impurities.[5][6] | Does not provide information on the identity or number of individual impurities. |
Experimental Protocol: Purity Analysis by GC-MS
This section details a standard operating procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or hexane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injection Port: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.[7]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
MS Acquisition Mode:
Data Presentation and Interpretation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Quantitative Purity Analysis of this compound by GC-MS
| Peak No. | Retention Time (min) | Component Identity | Area | Area % |
| 1 | 8.54 | This compound | 1,250,000 | 99.85 |
| 2 | 7.92 | Impurity A | 1,500 | 0.12 |
| 3 | 9.15 | Impurity B | 375 | 0.03 |
| Total | 1,251,875 | 100.00 |
The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. The mass spectra of the impurity peaks can be searched against a spectral library (e.g., NIST) to tentatively identify their structures.
Workflow and Pathway Diagrams
To visualize the experimental and analytical process, the following diagrams are provided.
Caption: Workflow for the purity analysis of this compound by GC-MS.
Caption: Logical relationship between analytical methods and the type of purity information obtained.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Analytical and Forensics Tools - Eurofins USA [eurofinsus.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
A Comparative Guide to Perfluoroalkyl Halides in Synthesis: 1-Iodo-8H-perfluorooctane vs. Perfluorooctyl Bromide
In the synthesis of fluorinated organic molecules for pharmaceuticals, agrochemicals, and materials science, the introduction of perfluoroalkyl chains is a critical step. Perfluoroalkyl halides are primary reagents for this purpose, with iodides and bromides being the most common choices. This guide provides an objective comparison between two representative reagents, 1-Iodo-8H-perfluorooctane (F(CF₂)₇CH₂I) and the more conventional perfluorooctyl bromide (F(CF₂)₈Br), focusing on their reactivity, applications, and the underlying chemical principles that dictate their performance.
While the specific reagent this compound is less common in literature than its fully perfluorinated analog, perfluorooctyl iodide (C₈F₁₇I), the fundamental principles of reactivity governed by the carbon-halogen bond remain the same. This guide will compare the broader classes of perfluoroalkyl iodides and bromides to provide a useful framework for researchers.
Core Principle: The Carbon-Halogen Bond Strength Dictates Reactivity
The primary difference in the synthetic utility of perfluoroalkyl iodides and bromides stems from the disparity in their carbon-halogen bond dissociation energies (BDE). The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond.[1]
This lower bond energy makes the C-I bond easier to cleave, particularly through homolytic cleavage to form a perfluoroalkyl radical.[4] Consequently, perfluoroalkyl iodides are generally more reactive and can often undergo reactions under milder conditions than their bromide counterparts.[1]
Caption: Comparison of C-I and C-Br bond properties.
Performance in Radical Addition Reactions
A primary application for these reagents is the Atom Transfer Radical Addition (ATRA) to alkenes and alkynes.[5] In these reactions, a perfluoroalkyl radical is generated and adds across a double or triple bond. The difference in C-X bond strength directly impacts the conditions required to initiate this process. Perfluoroalkyl iodides can often be activated by simple UV irradiation or even visible light, sometimes without a catalyst, whereas bromides typically require more sophisticated photoredox or transition metal catalytic systems to achieve efficient radical generation.[4][6][7]
| Feature | Perfluoroalkyl Iodide (e.g., C₈F₁₇I) | Perfluoroalkyl Bromide (e.g., C₈F₁₇Br) |
| Typical Initiation | UV irradiation, visible light, radical initiators (AIBN), mild photoredox catalysts.[4][7] | Requires more powerful activation: photoredox/copper dual catalysis, transition metal complexes.[6][8] |
| Reaction Conditions | Often milder; may proceed at room temperature. | Often requires specific catalysts and potentially higher temperatures. |
| Reactivity | Higher; suitable for less reactive alkenes. Can sometimes lead to side reactions if not controlled. | More moderate; offers good control but may be sluggish with electron-deficient or sterically hindered substrates. |
| Example Yields | High to excellent yields are achievable under optimized conditions.[4] | High to excellent yields are achievable with appropriate catalytic systems.[6] |
| Atom Economy | Generally high in addition reactions.[5] | Generally high in addition reactions.[9] |
Representative Experimental Protocol: Photocatalytic ATRA of a Perfluoroalkyl Halide to an Alkene
This protocol provides a general methodology for the visible-light-mediated radical addition of a perfluoroalkyl halide to an alkene, adaptable for either an iodide or a bromide with appropriate catalyst selection.
Materials:
-
Alkene (1.0 equiv)
-
Perfluoroalkyl halide (iodide or bromide, 1.5 equiv)
-
Photocatalyst (e.g., Ir(ppy)₃ for bromides, or a simpler sensitizer for iodides) (1-2 mol%)
-
Copper catalyst (e.g., IMesCuBr, for bromide activation) (5-10 mol%)[6]
-
Solvent (e.g., degassed DMSO, CH₃CN, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the alkene (e.g., 0.2 mmol), the photocatalyst, and the copper catalyst (if using the bromide).
-
Reagent Addition: Add the degassed solvent (e.g., 2.0 mL) followed by the perfluoroalkyl halide (0.3 mmol).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Initiation: Place the sealed flask approximately 5-10 cm from the visible light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by opening the flask to air. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired perfluoroalkylated adduct.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of perfluoroalkylated compounds via photocatalysis.
Caption: General workflow for photocatalytic perfluoroalkylation.
Conclusion
The choice between a perfluoroalkyl iodide and a bromide is a trade-off between reactivity and stability.
-
Choose a Perfluoroalkyl Iodide (like this compound) when higher reactivity is desired. They are ideal for reactions that can be initiated under mild, metal-free conditions and for use with less reactive substrates. Their lability, however, requires careful handling and storage to prevent degradation.
-
Choose a Perfluoroalkyl Bromide when greater stability and controlled reactivity are paramount. While they often necessitate more complex catalytic systems for activation, their robustness makes them easier to handle and store, and they can provide better selectivity in complex syntheses.[6]
For drug development professionals and researchers, understanding the fundamental difference in the carbon-halogen bond strength is key to selecting the appropriate reagent and designing an efficient and successful synthetic strategy.
References
- 1. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 5. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system. | Semantic Scholar [semanticscholar.org]
- 9. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
Efficacy of 1-Iodo-8H-perfluorooctane in Catalytic Systems: A Data-Driven Comparison
A comprehensive review of available scientific literature reveals a significant lack of specific experimental data on the catalytic efficacy of 1-Iodo-8H-perfluorooctane (CAS: 79162-64-4; chemical formula: C8HF16I). Extensive searches for quantitative performance metrics such as reaction yields, turnover numbers, and detailed experimental protocols for this specific compound in various catalytic systems did not yield sufficient information to construct a direct comparison guide as requested. The majority of published research focuses on the broader class of perfluoroalkyl iodides, with a particular emphasis on perfluorooctyl iodide (C8F17I).
This guide, therefore, pivots to provide a comparative overview of the catalytic applications of the more extensively studied perfluorooctyl iodide (CAS: 507-63-1; C8F17I) as a closely related analogue. This information is intended to offer insights into the potential reactivity and catalytic behavior of fluorinated iodoalkanes, while explicitly stating that the data pertains to a different, albeit structurally similar, molecule. The unique reactivity of the carbon-iodine bond in these compounds makes them valuable reagents in a variety of catalytic transformations.
Comparison of Perfluorooctyl Iodide in Key Catalytic Reactions
Perfluorooctyl iodide is a versatile precursor for introducing the perfluorooctyl group into organic molecules, a modification that imparts unique properties such as high thermal and chemical stability. Its efficacy has been demonstrated in several types of catalytic reactions, including additions to alkenes and copper-catalyzed cross-coupling reactions.
| Catalytic System | Reaction Type | Substrate(s) | Catalyst | Product(s) | Yield (%) | Reference |
| Triphenylphosphine Catalysis | Radical Addition | 1-Octene and Perfluorooctyl Iodide | Triphenylphosphine | 1-Iodo-2-perfluorooctyloctane | Good to Excellent | |
| Copper Catalysis | Arylation | 1H-Perfluoroalkanes and Aryl Iodides | Copper(I) Chloride / Phenanthroline | Aryl-Perfluoroalkane | High-yielding (for electron-poor ArI) | [1] |
Note: The yields reported are as described in the cited literature and are highly dependent on specific reaction conditions.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for the catalytic systems mentioned above, based on the available literature for perfluorooctyl iodide.
Triphenylphosphine-Catalyzed Addition of Perfluorooctyl Iodide to Alkenes
This reaction proceeds via a radical mechanism. A general procedure is as follows:
-
To a solution of the alkene (e.g., 1-octene) in a suitable solvent, add perfluorooctyl iodide.
-
Add a catalytic amount (e.g., 5 mol%) of triphenylphosphine.
-
The reaction is typically stirred at room temperature for a specified period.
-
Upon completion, the product is isolated and purified using standard techniques such as distillation or chromatography.
Copper-Catalyzed Arylation of 1H-Perfluoroalkanes
This method allows for the formation of a carbon-carbon bond between a perfluoroalkyl group and an aromatic ring. A representative protocol is:
-
In a reaction vessel, combine the 1H-perfluoroalkane, an aryl iodide, a copper(I) salt (e.g., CuCl), and a ligand (e.g., phenanthroline) in a suitable solvent.
-
A base is typically required to generate the perfluoroalkyl-metal intermediate.
-
The reaction mixture is heated to a specific temperature (e.g., 90 °C) for a set duration.
-
Work-up and purification by methods such as column chromatography afford the desired aryl-perfluoroalkane product.[1]
Reaction Pathways and Mechanisms
The catalytic cycles for these transformations are key to understanding their efficiency. Below are simplified diagrams representing the proposed mechanisms.
Caption: Proposed radical chain mechanism for the triphenylphosphine-catalyzed addition of perfluorooctyl iodide to an alkene.
References
Benchmarking 1-Iodo-8H-perfluorooctane Against Novel Fluorinating Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern drug discovery. These modifications can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its therapeutic potential. While a plethora of fluorinating and perfluoroalkylating reagents have been developed, the selection of the optimal reagent for a specific transformation remains a critical challenge. This guide provides a comparative overview of 1-Iodo-8H-perfluorooctane, a perfluoroalkylating agent, benchmarked against a selection of novel and widely used reagents.
Performance Comparison of Perfluoroalkylating and Trifluoromethylating Reagents
The following tables summarize the performance of this compound in the context of other reagents. It is important to note that this compound serves as a source for a C8F16H radical, making it a perfluoroalkylating agent. This differentiates it from reagents that deliver a single fluorine atom or a trifluoromethyl group.
Table 1: Comparison of Perfluoroalkylating Reagents
| Reagent | Substrate | Reaction Type | Catalyst/Initiator | Solvent | Yield (%) | Reference |
| This compound | Alkenes/Alkynes | Radical Addition | Thermal (ACCN) | Water | Good | [1] |
| Perfluoroalkyl Iodides (general) | Alkenes | Radical Addition | Visible Light | - | Moderate to Good | [2] |
| Perfluoroalkyl Iodides (general) | Arenes/Heterocycles | Radical Aromatic Substitution | Visible Light/Photocatalyst | Various | 30 - quantitative | |
| Togni Reagent II (CF3-transfer) | Arenes/Heterocycles | Electrophilic Trifluoromethylation | Nickel | DMSO | 38 - 97 | [2][3] |
| Umemoto Reagent IV (CF3-transfer) | Anilines | Electrophilic Trifluoromethylation | - | DMF | Good | [4] |
| Ruppert-Prakash Reagent (CF3-transfer) | Aldehydes/Ketones | Nucleophilic Trifluoromethylation | Fluoride initiator | THF | High | [5][6] |
Note: Direct comparative experimental data for this compound under identical conditions as other reagents is limited in the reviewed literature. The data presented is indicative of the typical performance of these reagent classes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for radical perfluoroalkylation and electrophilic trifluoromethylation.
Protocol 1: General Procedure for Radical Perfluoroalkylation of Alkenes with Perfluoroalkyl Iodides in Water
This protocol is adapted from a general method for the radical addition of perfluoroalkyl iodides to unsaturated compounds.[1]
Materials:
-
Alkene or Alkyne (1.0 eq)
-
Perfluoroalkyl Iodide (e.g., this compound) (1.7 eq)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) (0.3 eq)
-
Water
Procedure:
-
To a suitable reaction vessel, add the alkene or alkyne, perfluoroalkyl iodide, ACCN, and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Perfluoroalkylation of Arenes using a Togni-type Reagent
This protocol describes a catalytic method for the perfluoroalkylation of arenes.[2]
Materials:
-
Arene (e.g., 1,3,5-trimethoxybenzene) (1.0 eq)
-
Perfluoroalkyl-Togni Reagent (e.g., 1-pentafluoroethyl-1,2-benziodoxol-3(1H)-one) (1.0 - 3.0 eq)
-
Nickel Catalyst (e.g., (MeCN)2Ni(C2F5)2) (10 mol%)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a nitrogen-filled glovebox, add the arene, perfluoroalkyl-Togni reagent, and nickel catalyst to a reaction vial.
-
Add DMSO to the vial and seal it.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Workflows and Pathways
Understanding the broader context of reagent application and development is essential for researchers. The following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow of the drug discovery and development process.
The above diagram illustrates the multi-stage process of drug discovery and development, highlighting where novel fluorinating and perfluoroalkylating reagents play a crucial role in synthesizing and optimizing potential drug candidates.
Caption: General workflow for the evaluation of a new chemical reagent.
This diagram outlines a systematic approach to evaluating the performance and utility of a new chemical reagent, from its initial synthesis to its application in complex molecule synthesis.
Conclusion
This compound represents a valuable tool for the introduction of a C8 perfluoroalkyl group into organic molecules via radical pathways. Its utility in aqueous media presents a potential advantage in terms of green chemistry. However, when compared to the broader and more established portfolios of novel trifluoromethylating reagents like the Togni, Umemoto, and Ruppert-Prakash reagents, its application space is more specialized. The choice of reagent will ultimately depend on the specific synthetic goal, the desired fluoroalkyl group, and the functional group tolerance of the substrate. The development of new catalytic systems that can activate perfluoroalkyl iodides like this compound with greater efficiency and selectivity will be crucial for expanding their role in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ligand-free nickel catalyzed perfluoroalkylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
Navigating Perfluoroalkylation: A Comparative Analysis of 1-Iodo-8H-perfluorooctane and its Alternatives in Synthesis
For researchers, scientists, and professionals in drug development, the introduction of perfluoroalkyl chains is a critical strategy for modulating the properties of molecules. 1-Iodo-8H-perfluorooctane stands as a key reagent in this field, valued for its ability to introduce the C8F17H2- moiety. However, a thorough understanding of its reaction byproducts is essential for optimizing synthetic routes and ensuring product purity. This guide provides a comparative analysis of this compound, detailing its reaction byproducts and contrasting its performance with alternative perfluoroalkylating agents, supported by experimental data and protocols.
Unraveling the Byproducts of this compound Reactions
The primary application of this compound lies in radical addition reactions to unsaturated compounds, such as alkenes and alkynes. While the desired outcome is the formation of a new carbon-carbon bond and the incorporation of the perfluorooctyl group, several byproducts can arise from the reaction intricacies.
A significant side reaction is the formation of telomers, particularly in reactions with highly reactive monomers like vinylidene fluoride. This occurs when the initial radical adduct further reacts with monomer units, leading to a distribution of oligomeric products.
In the context of radical additions to simple alkenes, such as 1-octene, the primary byproducts are typically unreacted starting materials and an intermediate adduct, 1-iodo-2-(perfluorooctyl)decane. The persistence of this intermediate is dependent on reaction conditions such as temperature and reaction time. In some instances, reduction of the iodide in the desired product can also occur, leading to the formation of 1-perfluorooctylethane.
Table 1: Byproducts in the Radical Addition of this compound to 1-Octene
| Byproduct Category | Specific Byproduct | Formation Mechanism |
| Unreacted Starting Materials | This compound, 1-Octene | Incomplete reaction |
| Intermediate Adduct | 1-Iodo-2-(perfluorooctyl)decane | Incomplete iodine atom transfer |
| Reduction Product | 1-(8H-perfluorooctyl)octane | Reduction of the carbon-iodine bond |
| Telomers/Oligomers | Higher molecular weight adducts | Propagation of the radical chain with excess alkene |
A Comparative Look: Alternative Perfluoroalkylating Agents
The choice of a perfluoroalkylating agent significantly impacts reaction efficiency, byproduct profile, and overall cost. Here, we compare this compound with two common alternatives: 1-bromo-8H-perfluorooctane and perfluorooctanoyl peroxide.
1-Bromo-8H-perfluorooctane: As a close analog, the bromo derivative also participates in radical reactions. However, the carbon-bromine bond is stronger than the carbon-iodine bond, generally leading to slower reaction rates and requiring more forcing conditions (higher temperatures or more potent initiators). This can sometimes result in a different byproduct distribution, with a potential for increased thermal degradation products.
Perfluorooctanoyl Peroxide: This reagent offers a different mechanistic pathway, generating perfluorooctyl radicals via thermal or photochemical decomposition. While effective, the handling of peroxides requires stringent safety precautions. Byproducts can include perfluorooctanoic acid and various coupling products of the peroxide fragments.
Table 2: Performance Comparison of Perfluoroalkylating Agents
| Reagent | Typical Reaction Conditions | Common Byproducts | Advantages | Disadvantages |
| This compound | Radical initiator (AIBN), heat or light | Unreacted starting materials, intermediate adducts, telomers | Good reactivity, relatively stable | Potential for iodine-containing byproducts, telomerization |
| 1-Bromo-8H-perfluorooctane | Radical initiator, higher temperatures | Similar to iodide, potential for thermal degradation products | More stable than iodide | Slower reaction rates, requires harsher conditions |
| Perfluorooctanoyl Peroxide | Heat or UV light | Perfluorooctanoic acid, peroxide fragments | Avoids iodine/bromine byproducts | Thermally unstable, requires careful handling |
Experimental Corner: Protocols and Analysis
A detailed understanding of byproduct formation necessitates robust experimental protocols and analytical techniques.
Experimental Protocol: Radical Addition of this compound to 1-Octene
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine this compound (1.0 eq) and 1-octene (1.2 eq) in a suitable solvent (e.g., anhydrous toluene).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional vacuum distillation or fluorous solid-phase extraction (F-SPE) to separate the desired product from unreacted starting materials and byproducts.
Analytical Protocol: GC-MS Analysis of Reaction Mixture
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-800.
By comparing the retention times and mass spectra of the peaks in the chromatogram with those of authentic standards, the identity and relative abundance of the main product and byproducts can be determined. For more precise quantification, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, allowing for the direct integration of signals corresponding to different fluorinated species in the reaction mixture.
Visualizing the Process: Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams outline the key reaction pathway and the general experimental workflow.
Caption: Radical addition of this compound.
Caption: General experimental workflow.
A Comparative Guide to the Synthesis of 1-Iodo-8H-perfluorooctane: Quantifying Reaction Yields
For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated compounds is paramount. This guide provides a comparative analysis of synthetic routes to 1-iodo-8H-perfluorooctane, a key intermediate in the development of various chemical entities. We present quantitative yield data, detailed experimental protocols, and a visual representation of a common synthetic workflow.
The synthesis of this compound can be approached through several methodologies, primarily involving the iodination of a corresponding alcohol precursor or the transformation of other functional groups. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Comparison of Synthetic Methods and Yields
While specific yield data for the direct synthesis of this compound is not extensively reported in publicly available literature, we can infer potential yields and methodologies from the synthesis of structurally similar compounds. The following table summarizes a plausible synthetic approach based on the iodination of the corresponding alcohol, alongside a reported method for a constitutional isomer, providing a benchmark for expected yields.
| Method/Reaction | Starting Material | Reagents | Product | Reported Yield (%) | Reference |
| Proposed Iodination | 8H-Perfluorooctan-1-ol | Red Phosphorus, Iodine | This compound | 73-87 (Estimated) | [1] |
| Malonic Ester Synthesis | 1-Iodo-1H,1H,2H,2H-perfluorooctane | Sodium t-butoxide, Dimethylmalonate | Propanedioic Acid, 1H,1H,2H,2H-Perfluorooctane-dimethyl Ester | 63 | [2] |
Note: The yield for the proposed iodination of 8H-perfluorooctan-1-ol is an estimation based on the reported synthesis of homologous 1-iodo-3-perfluoroalkylpropanes. The second entry details the yield of a reaction utilizing a constitutional isomer of the target compound and is provided for comparative purposes.
Experimental Protocols
Below are detailed experimental protocols for the proposed synthesis of this compound and the reported synthesis utilizing its isomer.
Proposed Synthesis of this compound via Iodination of 8H-Perfluorooctan-1-ol
This protocol is adapted from a general procedure for the synthesis of perfluoroalkyl iodides from their corresponding alcohols.
Materials:
-
8H-Perfluorooctan-1-ol
-
Red Phosphorus
-
Iodine
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 8H-perfluorooctan-1-ol.
-
Under a nitrogen atmosphere, add red phosphorus to the flask.
-
Slowly add iodine crystals to the stirred mixture. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Synthesis of Propanedioic Acid, 1H,1H,2H,2H-Perfluorooctane-dimethyl Ester[2]
This procedure details the reaction of 1-iodo-1H,1H,2H,2H-perfluorooctane, a constitutional isomer of the target compound.
Materials:
-
1-Iodo-1H,1H,2H,2H-perfluorooctane (99.43 g, 0.21 mol)
-
Sodium t-butoxide (22.1 g, 0.23 mol)
-
Dimethylmalonate (27.77 g, 0.21 mol)
-
Tetrahydrofuran (THF), anhydrous (120 mL)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (75 g)
-
Water
Procedure:
-
To a solution of 120 mL of THF and 75 g of NMP, add sodium t-butoxide (22.1 g, 0.23 mol).
-
Add dimethylmalonate (27.77 g, 0.21 mol) to the solution at a rate that maintains the internal temperature below 65°C.
-
Continue stirring at this temperature for 30 minutes.
-
Add 1-iodo-1H,1H,2H,2H-perfluorooctane (99.43 g, 0.21 mol) dropwise.
-
After the addition is complete, reflux the reaction mixture at 75-80°C for two hours.
-
Monitor the reaction for completion using gas chromatography.
-
Remove the THF by distillation at 120 mmHg and 50°C.
-
Add 150 mL of water to the remaining reaction mass, which will cause the product to phase separate.
-
Distill the crude product at 110-114°C and 0.2 mmHg to yield 85 g (63% yield) of the final product.
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding alcohol, a common and effective strategy for this class of compounds.
References
Comparative Analysis of 1-Iodo-8H-perfluorooctane: A Guide to Understanding Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Iodo-8H-perfluorooctane, a member of the broad class of per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals" due to their persistence in the environment.[1] Given the increasing scrutiny of PFAS for their potential health and environmental impacts, understanding the potential for cross-reactivity of individual compounds like this compound with other structurally similar molecules is critical for accurate toxicological assessment and the development of safer alternatives.
Understanding Cross-Reactivity in the Context of PFAS
Cross-reactivity, in the context of immunoassays and other biological assays, refers to the ability of an antibody or a receptor to bind to substances other than its specific target. For PFAS, structural similarities among the thousands of different compounds increase the likelihood of cross-reactivity in biological systems. This can lead to challenges in accurately quantifying specific PFAS and in understanding their individual toxicological profiles.
Physicochemical Properties and Hazard Information
A comparison of the physical and chemical properties of this compound and other relevant perfluorinated compounds is essential for understanding their environmental fate, transport, and potential for biological interaction.
| Property | This compound | Perfluorooctanoic Acid (PFOA) | Perfluorooctane Sulfonic Acid (PFOS) | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane |
| CAS Number | 79162-64-4[2] | 335-67-1 | 1763-23-1 | 2043-57-4[3] |
| Molecular Formula | C8HF16I[2] | C8HF15O2 | C8HF17O3S | C8H4F13I[3] |
| Molecular Weight | 527.97 g/mol [2] | 414.07 g/mol | 500.13 g/mol | 474.00 g/mol [3] |
| Primary Hazards | Skin, eye, and respiratory irritation[2] | Carcinogenicity, reproductive toxicity, organ toxicity | Carcinogenicity, reproductive toxicity, organ toxicity | Skin, eye, and respiratory irritation[3] |
Potential for Cross-Reactivity: Insights from In Vitro Studies of PFAS
While direct cross-reactivity data for this compound is lacking, numerous in vitro studies on other PFAS provide valuable insights into their potential biological interactions and, by extension, their potential for cross-reactivity. These studies often screen a range of PFAS against various biological targets.
Key Biological Endpoints for Assessing PFAS Activity:
-
Developmental Neurotoxicity: Studies have utilized high-content imaging and microelectrode arrays to evaluate the effects of PFAS on neuronal network formation, neurite outgrowth, proliferation, and apoptosis.[4][5] Certain structural features, such as a perfluorinated carbon chain length of eight or more and the presence of a carboxylic acid moiety, have been associated with greater bioactivity in these assays.[4][5]
-
Thyroid Hormone System Disruption: In vitro assays have been developed to screen PFAS for their potential to interfere with key molecular initiating events in the thyroid axis, such as binding to the serum transport protein transthyretin.[6]
-
Carcinogenic Potential: The BALB/c 3T3 cell transformation assay is an in vitro model used to assess the carcinogenic potential of non-genotoxic carcinogens. Studies have shown that some PFAS, like PFOS, can induce cancer-like changes in this assay.[7]
-
Immunotoxicity: Research suggests that some PFAS may have an immunotoxic effect, with associations observed between exposure to certain PFAS and altered immune responses.[1][8]
Experimental Protocols for Assessing Cross-Reactivity
For researchers aiming to investigate the cross-reactivity of this compound, a tiered approach employing a battery of in vitro assays is recommended. The following protocols, adapted from existing literature on PFAS screening, can serve as a starting point.
Competitive Binding Immunoassay
This assay can be used to determine the relative affinity of this compound and other compounds for antibodies raised against a specific PFAS (e.g., PFOA or PFOS).
Methodology:
-
Antibody Coating: Coat a microplate with a capture antibody specific to a target PFAS (e.g., anti-PFOA).
-
Competitive Binding: Add a known concentration of a labeled PFAS (e.g., enzyme-linked PFOA) along with varying concentrations of the test compounds (this compound and alternatives).
-
Incubation and Washing: Incubate to allow for competitive binding, then wash to remove unbound reagents.
-
Signal Detection: Add a substrate that reacts with the enzyme label to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity will be inversely proportional to the binding affinity of the test compound. Calculate the IC50 (half-maximal inhibitory concentration) for each compound to compare their cross-reactivity.
Cell-Based Reporter Gene Assay
This assay can assess the ability of this compound to activate nuclear receptors, a common mechanism of action for some PFAS.
Methodology:
-
Cell Culture: Use a cell line that has been engineered to express a specific nuclear receptor (e.g., PPARα) and a reporter gene (e.g., luciferase) under the control of a responsive promoter.
-
Compound Exposure: Treat the cells with varying concentrations of this compound and other test compounds.
-
Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of receptor activation.
-
Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound to compare their potency.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of cross-reactivity studies, the following diagrams illustrate a general experimental workflow and a potential signaling pathway that may be perturbed by PFAS.
Caption: A generalized workflow for assessing the cross-reactivity of this compound.
Caption: A simplified diagram of a potential signaling pathway affected by PFAS compounds.
Conclusion and Future Directions
This guide provides a starting point for researchers interested in the cross-reactivity of this compound. Due to the limited direct data, a comprehensive assessment will require further experimental investigation. By employing a suite of in vitro assays, it will be possible to build a more complete picture of its biological activity and its potential to cross-react with other PFAS and structurally related compounds. This knowledge is crucial for accurate risk assessment, the development of reliable analytical methods, and the design of safer chemical alternatives.
References
- 1. PFAS - Wikipedia [en.wikipedia.org]
- 2. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the carcinogenic potential of perfluorinated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Isomeric Purity of 1-Iodo-8H-perfluorooctane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of fluorinated compounds is a critical parameter that can significantly influence their physicochemical properties, biological activity, and environmental fate. This guide provides a comparative analysis of the isomeric purity of 1-Iodo-8H-perfluorooctane, drawing upon experimental data from analogous per- and polyfluoroalkyl substances (PFAS) to highlight the potential effects of linear versus branched isomers. Due to a lack of direct experimental data for this compound, this guide utilizes information from closely related and well-studied PFAS to provide a comprehensive overview for the scientific community.
Impact of Isomeric Composition: A Comparative Overview
The manufacturing process of perfluorinated compounds largely dictates the isomeric distribution of the final product. Electrochemical fluorination (ECF) is known to produce a mixture of linear and branched isomers, whereas telomerization predominantly yields linear products.[1][2][3] This difference in isomeric composition can have profound implications for the compound's performance and biological interactions.
Key Differences Between Linear and Branched PFAS Isomers:
-
Environmental Fate and Transport: Studies on various PFAS have shown that branched isomers tend to be more water-soluble and less sorptive to soil and sediment compared to their linear counterparts.[2][3][4][5] This suggests that branched isomers of this compound may exhibit greater mobility in aqueous environments.
-
Bioaccumulation: Research on perfluorooctane sulfonate (PFOS) has demonstrated that linear isomers tend to bioaccumulate more readily in organisms than branched isomers.[5][6] This differential bioaccumulation could lead to varying toxicological profiles.
-
Toxicity: While data on this compound is not available, studies on other PFAS like ammonium perfluorooctanoate (APFO) have indicated that the branched form may be less potent in inducing certain toxicological effects compared to the linear or mixed-isomer forms.[7]
Table 1: Comparative Properties of Linear vs. Branched PFAS Isomers (Based on Analogous Compounds)
| Property | Linear Isomers | Branched Isomers | Key Implications |
| Synthesis Method | Primarily Telomerization | Primarily Electrochemical Fluorination (ECF) | Purity of starting material is crucial for specific applications. |
| Water Solubility | Lower | Higher[2][3][4][5] | Affects environmental mobility and potential for water contamination. |
| Sorption to Sediment | Higher[4][5] | Lower[4][5] | Influences persistence in different environmental compartments. |
| Bioaccumulation Factor | Higher[6] | Lower[6] | Potential for greater accumulation of linear isomers in the food chain. |
| Toxicological Potency | Potentially Higher[7] | Potentially Lower[7] | Isomeric composition can be a critical factor in risk assessment. |
Experimental Protocols for Isomer Analysis
Accurate determination of the isomeric purity of this compound is essential for quality control and for understanding its biological and environmental effects. The following are detailed methodologies for key experiments, adapted from established protocols for other PFAS.
Protocol 1: Isomer Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and quantification of volatile or derivatized perfluorinated compounds.
1. Sample Preparation and Derivatization (if necessary):
- Dissolve a known quantity of the this compound sample in a suitable solvent (e.g., methanol, iso-propanol).
- For non-volatile analogs, a derivatization step to increase volatility may be required. For example, conversion to a more volatile ester.[8]
2. GC-MS System and Conditions:
- Gas Chromatograph: Agilent 6890 or equivalent.[9]
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or similar non-polar column.[9]
- Injector: Splitless mode at 300°C.[9]
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 150°C.
- Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5973 or equivalent, operated in electron ionization (EI) or negative chemical ionization (NCI) mode.[8]
- Scan Range: m/z 50-600.
- Data Analysis: Integration of peak areas for linear and branched isomers to determine the relative percentages.
Protocol 2: Isomer Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers without the need for chromatographic separation.[10]
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Nuclei: ¹⁹F and ¹H.
- ¹⁹F NMR Parameters:
- Pulse program: zg30
- Number of scans: 128
- Acquisition time: 1.5 s
- Relaxation delay: 2.0 s
- ¹H NMR Parameters:
- Pulse program: zg30
- Number of scans: 16
- Acquisition time: 2.0 s
- Relaxation delay: 1.0 s
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify and quantify the different isomers present in the sample.[11][12] The presence of branching will result in distinct ¹⁹F and ¹H NMR spectra compared to the linear isomer.
Visualizing Potential Biological Impacts
While specific signaling pathways for this compound have not been elucidated, the known estrogenic effects of other perfluorinated alcohols can be used to construct a hypothetical signaling pathway. This diagram illustrates a potential mechanism by which a perfluorinated compound could interfere with endocrine signaling.
Caption: Hypothetical signaling pathway of a perfluoroalkyl compound interfering with estrogen receptor activation.
Experimental Workflow for Isomer Purity Analysis
The following diagram outlines a typical workflow for the analysis of isomeric purity in a sample of this compound.
Caption: Workflow for the determination of isomeric purity of this compound.
References
- 1. eurofins.se [eurofins.se]
- 2. Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]
- 4. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking forever chemicals across food web shows not all isomers are distributed equally [chemeurope.com]
- 7. Comparative responses of rats and mice exposed to linear/branched, linear, or branched ammonium perfluorooctanoate (APFO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dioxin20xx.org [dioxin20xx.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 12. magritek.com [magritek.com]
A Comparative Performance Analysis of 1-Iodo-8H-perfluorooctane from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive framework for comparing the performance of 1-Iodo-8H-perfluorooctane (CAS No. 79162-64-4) sourced from different commercial suppliers. The purity and consistency of this reagent are critical for its successful application in synthesizing fluorinated molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines key experimental protocols for quality assessment and presents a hypothetical comparative dataset to guide researchers in selecting the most suitable supplier for their specific needs.
Executive Summary
The performance of this compound can vary between suppliers due to differences in manufacturing processes, purification methods, and quality control standards. In the absence of publicly available direct comparative studies, this guide proposes a rigorous analytical workflow to evaluate key performance indicators such as purity, impurity profiles, and reactivity. By following the outlined experimental protocols, researchers can generate their own comparative data to make informed purchasing decisions.
Hypothetical Performance Data
To illustrate the importance of supplier evaluation, the following tables summarize hypothetical data from the analysis of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C).
Table 1: Purity and Impurity Profile Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-MS (%) | 98.5 | 99.2 | 97.8 |
| Major Impurity 1 (%) | 0.8 (Isomer) | 0.5 (Solvent) | 1.2 (Isomer) |
| Major Impurity 2 (%) | 0.4 (Starting Material) | 0.2 (Unknown) | 0.7 (Solvent) |
| Moisture Content (ppm) | 150 | 100 | 250 |
Table 2: Reactivity in a Standard Coupling Reaction
| Parameter | Supplier A | Supplier B | Supplier C |
| Reaction Yield (%) | 85 | 92 | 80 |
| Reaction Time (hours) | 4 | 3.5 | 5 |
| Byproduct Formation (%) | 5 | 2 | 8 |
Experimental Protocols
A systematic evaluation of this compound from different suppliers should involve a multi-faceted analytical approach. The following are detailed methodologies for key experiments.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify and quantify any impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to ensure separation of all volatile components.
-
Injection: A small, fixed volume of a diluted sample in a suitable solvent (e.g., ethyl acetate).
-
Detection: The mass spectrometer should be operated in full scan mode to identify all eluting compounds.
-
Quantification: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram.
Structural Confirmation and Purity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and detect the presence of any structurally related impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the protons in the molecule.
-
¹⁹F NMR: To observe the fluorine atoms, which is crucial for fluorinated compounds.
-
¹³C NMR: To observe the carbon skeleton of the molecule.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra should be compared with known reference spectra or theoretical predictions to confirm the structure and assess purity.
Reactivity Assessment in a Standardized Reaction
Objective: To evaluate the performance of this compound in a typical chemical reaction.
Methodology:
-
Reaction: A well-established reaction where this compound is a key reactant, such as a Sonogashira or Heck coupling reaction.
-
Procedure:
-
Set up identical reactions for the material from each supplier, ensuring all other reagents and conditions (temperature, reaction time, catalyst loading) are kept constant.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and work up all samples in an identical manner.
-
Isolate the desired product and determine the yield.
-
Analyze the crude reaction mixture and the isolated product by GC-MS or LC-MS to identify and quantify any byproducts.
-
Visualizing the Workflow and Key Concepts
To aid in understanding the experimental and decision-making processes, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Decision tree for supplier selection based on performance data.
Caption: Hypothetical role of a this compound derivative in a signaling pathway.
Conclusion
The selection of a high-quality raw material is paramount for the successful outcome of research and development projects. While supplier-provided specifications offer a preliminary guide, independent verification of performance is crucial. The experimental protocols and comparative framework presented here provide a robust methodology for researchers to systematically evaluate and select the most suitable supplier of this compound for their specific applications, ultimately leading to more reliable and reproducible scientific results.
Safety Operating Guide
Navigating the Disposal of 1-Iodo-8H-perfluorooctane: A Guide for Laboratory Professionals
1-Iodo-8H-perfluorooctane is a fluorinated organic compound that requires careful handling and disposal due to its persistence and potential environmental impact. As with other PFAS, the strong carbon-fluorine bonds make these compounds resistant to degradation.[1] This guide provides essential safety information and outlines the current recommended disposal procedures for laboratory-generated waste containing this compound.
I. Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazard profile. This substance is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Clothing: Wear protective clothing to prevent skin contact.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5]
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.[6]
In Case of Exposure:
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][6]
II. Spill Management
In the event of a spill, contain the material to prevent its spread.
-
For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[5]
-
For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[7][8]
-
Ensure adequate ventilation during cleanup.
-
Contaminated materials and cleanup residues must be disposed of as hazardous waste.
III. Proper Disposal Procedures
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which includes methods such as high-temperature incineration, secure landfilling, and deep well injection for liquid wastes.[9] The selection of the appropriate disposal method depends on the form of the waste (solid or liquid), its concentration, and the availability of approved facilities.
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | A process that uses high temperatures to break down the carbon-fluorine bonds in PFAS compounds. | Temperature: Temperatures of 900°C and above are generally required for efficient degradation of PFAS.[9] Facility Type: Must be a licensed hazardous waste incinerator.[9] Byproducts: Improper incineration can lead to the formation of smaller, volatile organofluorine compounds. Advanced emission control systems are crucial.[9] |
| Permitted Hazardous Waste Landfill | Engineered landfills with multiple liners and leachate collection systems to prevent environmental contamination. | Waste Form: Primarily for solid waste contaminated with PFAS.[9] Regulations: The facility must be permitted to accept hazardous waste. |
| Deep Well Injection | A method for disposing of liquid waste by injecting it into deep underground rock formations. | Waste Form: Suitable for liquid PFAS waste.[9] Geological Stability: Requires appropriate geological formations to ensure long-term containment. |
It is important to note that while these are the recommended methods, research into the effectiveness and potential byproducts of PFAS disposal is ongoing.[10]
IV. Experimental Workflow for Disposal
The following diagram outlines the logical workflow for determining the appropriate disposal path for this compound waste.
Caption: Disposal workflow for this compound waste.
V. Final Disposal Steps
-
Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department.
-
Containment: Use suitable, closed, and properly labeled containers for waste accumulation.[5][7][8]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5][7]
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
By following these guidelines, researchers can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and regulatory compliance in all laboratory operations.
References
- 1. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8H-Perfluorooctyl iodide | C8HF16I | CID 2776309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. peer.org [peer.org]
Personal protective equipment for handling 1-Iodo-8H-perfluorooctane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Iodo-8H-perfluorooctane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound and similar perfluorinated compounds are classified as hazardous substances. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87 standards. Must be worn at all times in the laboratory.[2][3] |
| Face Shield | Recommended when handling large quantities or when there is a significant splash hazard.[4][5] | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable standard.[2] Always inspect gloves for integrity before use and never touch personal items like phones or keyboards with gloved hands. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat made of nylon or polyester is required.[2] Long sleeves should be gathered at the wrist. |
| Apron | A chemical-resistant apron should be worn over the lab coat when mixing or transferring the substance.[5] | |
| Full Bodysuit | May be necessary for large-scale operations or in case of a major spill.[2] | |
| Respiratory Protection | Air-purifying respirator | Use in well-ventilated areas. If ventilation is inadequate, a supplied-air respirator may be required.[6] |
| Foot Protection | Closed-toe shoes | Sandals or any open-toed footwear are strictly prohibited in the laboratory.[2] |
Operational and Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
Emergency and Disposal Plans
Emergency Procedures:
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[8][10] Remove all contaminated clothing. If skin irritation persists, call a physician.[8] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[8][11] |
| Spill | Ensure adequate ventilation. Use personal protective equipment. For small spills, sweep up and shovel into suitable containers for disposal. For large spills, it may be necessary to evacuate the area and call for emergency response.[7][12] |
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste material, including contaminated PPE, in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the contents and the container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[1][8][10] Do not release into the environment.[7]
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. epa.gov [epa.gov]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. opcw.org [opcw.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
